AhR modulator-1
Description
structure given in first source
Propriétés
IUPAC Name |
1,3,8-trichloro-6-methyldibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c1-6-2-7(14)3-9-12-10(16)4-8(15)5-11(12)17-13(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMARRQIRRJWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921594 | |
| Record name | 1,3,8-Trichloro-6-methyldibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118174-38-2 | |
| Record name | 6-Methyl-1,3,8-trichlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118174-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,3,8-trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118174382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,8-Trichloro-6-methyldibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-1,3,8-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU4HF6ELF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of AhR Modulator-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has transitioned from being primarily studied in the context of toxicology to a significant therapeutic target in immunology, oncology, and inflammatory diseases.[1][2] Initially known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AhR is now understood to be a crucial regulator of immune responses, cell proliferation, and differentiation.[1][2] This has led to the development of Selective AhR Modulators (SAhRMs), compounds designed to harness the therapeutic benefits of the AhR pathway while minimizing toxicity.[1][3] This guide provides a detailed examination of the mechanism of action of a representative SAhRM, referred to as "AhR Modulator-1," drawing upon data from exemplary compounds to illustrate its function.
The Canonical AhR Signaling Pathway
The primary mechanism of action for AhR modulators begins with the canonical signaling pathway. In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2, also known as AIP), and p23.[4][5][6]
Upon binding of a ligand, such as this compound, the receptor undergoes a conformational change. This change facilitates the dissociation of the chaperone proteins and exposes a nuclear localization signal.[5][6] The ligand-AhR complex then translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[4][5] This newly formed AhR/ARNT complex acts as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.[1][5][7] This binding initiates the transcription of a battery of genes, including metabolic enzymes like CYP1A1, CYP1A2, and CYP1B1.[2][4]
Selective AhR Modulation: The Core of Therapeutic Action
The concept of selective modulation is critical to the therapeutic potential of compounds like this compound.[1] Not all AhR ligands produce the same biological effects. The functional outcome of AhR activation is highly dependent on the specific ligand, cell type, and biological context.[1] SAhRMs are designed to elicit specific, beneficial downstream signaling events (e.g., anti-inflammatory effects) while avoiding the toxic responses associated with persistent activation by compounds like TCDD.[3][8]
For instance, a SAhRM might effectively suppress the expression of pro-inflammatory genes without strongly inducing the battery of metabolic enzymes linked to toxicity.[3][9] This selective activity is the cornerstone of their development as therapeutic agents.
Non-Canonical and Pathway Crosstalk
Beyond the direct transcriptional regulation via XREs, the AhR engages in non-canonical signaling and crosstalk with other key cellular pathways. These interactions are crucial for its diverse biological roles.
-
NF-κB Pathway: The AhR can interfere with NF-κB signaling, a central pathway in inflammation. This interaction can lead to the suppression of pro-inflammatory cytokines like IL-6.[3]
-
STAT1 Pathway: The AhR has been shown to regulate STAT1 activation during T-cell differentiation, influencing the development of pro-inflammatory Th17 cells.[3]
-
Cytoplasmic Signaling: In the cytoplasm, the activated AhR can function as an E3 ubiquitin ligase, targeting other proteins for degradation, and can interact with kinases like Src, influencing non-genomic signaling events.[10]
Quantitative Data Summary
The characterization of this compound involves quantifying its activity in various assays. The following tables summarize key quantitative data obtained for representative selective AhR modulators.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Assay Type | Representative Compound | Value | Reference |
|---|---|---|---|---|
| Binding Affinity (Kd) | Radioligand Displacement | TCDD | 39 ± 20 nM | [11] |
| Binding Affinity (Kd) | Microscale Thermophoresis | FICZ | 79 ± 36 nM | [11] |
| Binding Affinity (Kd) | Microscale Thermophoresis | CH-223191 (Antagonist) | 496 ± 82 nM | [11] |
| Competitive Inhibition (Ki) | Radioligand Displacement | CH-223191 (Antagonist) | 12.2 µM | [11] |
| XRE-Luciferase Activation | Reporter Gene Assay | SGA 360 | Essentially no agonist activity |[3][8] |
Table 2: In Vitro and In Vivo Functional Activity
| Parameter | Model System | Representative Compound | Effect | Reference |
|---|---|---|---|---|
| Anti-proliferative Activity | Cancer Cell Lines | CGS-15943 | Induces apoptosis and reduces cell viability | [1] |
| Anti-inflammatory Activity | TPA-induced Mouse Ear Edema | SGA 360 | Significantly inhibits swelling and inflammatory gene (Saa3, Cox2, Il6) expression | [3] |
| Gene Expression Modulation | Huh7 Cells | SGA 360 | Represses cytokine-mediated SAA1 gene expression |[3] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of AhR modulators. Below are protocols for key experiments.
Competitive Ligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the AhR.[1]
-
Methodology:
-
Cytosol Preparation: Prepare hepatic cytosol from a suitable source (e.g., C57BL/6 mice) containing the AhR.
-
Incubation: Incubate a constant amount of cytosol with a saturating concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD).
-
Competition: In parallel, incubate the cytosol and radioligand with varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the protein-bound radioligand from the free radioligand using a method like dextran-coated charcoal, which adsorbs the small, free radioligand.[1]
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be used to determine the binding affinity (Ki).
-
XRE-Based Luciferase Reporter Assay
-
Objective: To quantify the ability of this compound to act as an agonist or antagonist of AhR-mediated transcription.[1]
-
Methodology:
-
Cell Culture: Use a cell line (e.g., human HepG2 or mouse H1L1.1c2) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs.[3]
-
Treatment: Plate the cells and treat them with varying concentrations of this compound. Include a known agonist (e.g., TCDD) as a positive control and a vehicle control (e.g., DMSO). To test for antagonist activity, co-treat cells with a fixed concentration of an agonist and varying concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 4-24 hours) to allow for gene transcription and protein expression.
-
Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent kit (e.g., Promega Luciferase Assay system).[3]
-
Analysis: Normalize luciferase activity to a measure of cell viability (e.g., total protein concentration) and plot the results as a function of compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
-
TPA-Mediated Mouse Ear Edema Assay
-
Objective: To evaluate the topical anti-inflammatory activity of this compound in vivo.[3]
-
Methodology:
-
Animal Model: Use C57BL/6J mice (wild-type) and, as a control, AhR-null (Ahr-/-) mice to confirm the effect is AhR-dependent.[3]
-
Treatment: Topically apply this compound or a vehicle control to the right ear of the mice.
-
Inflammation Induction: After a set period, apply an inflammatory agent, 12-O-tetradecanoylphorbol-13-acetate (TPA), to the same ear to induce edema.
-
Measurement: After several hours (e.g., 6-24 hours), measure the thickness and weight of a punch biopsy from the ear.
-
Gene Expression Analysis: Isolate RNA from the ear tissue to quantify the expression of inflammatory genes (e.g., Saa3, Cox2, Il6) using quantitative real-time PCR (qPCR).[3]
-
Analysis: Compare the degree of swelling and gene expression between the vehicle-treated and this compound-treated groups to determine the anti-inflammatory efficacy. The lack of effect in Ahr-/- mice confirms the mechanism is AhR-mediated.[3]
-
Conclusion
This compound exerts its effects through a sophisticated mechanism centered on the selective modulation of the Aryl Hydrocarbon Receptor. By binding to the receptor, it initiates a signaling cascade that, unlike toxic ligands, preferentially activates therapeutic pathways, such as those involved in the suppression of inflammation, while minimizing the induction of genes associated with toxicity. Its mechanism involves both canonical XRE-driven gene regulation and non-canonical crosstalk with other critical signaling pathways. The comprehensive characterization of its binding affinity, transcriptional activity, and in vivo efficacy through rigorous experimental protocols is essential for its development as a targeted therapeutic agent for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 5. What are AHR modulators and how do they work? [synapse.patsnap.com]
- 6. The Aryl Hydrocarbon Receptor as an Immune-Modulator of Atmospheric Particulate Matter-Mediated Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Aryl Hydrocarbon Receptor as a Modulator of Anti-viral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of the Aryl Hydrocarbon Receptor Modulator FICZ (6-formylindolo[3,2-b]carbazole)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 6-formylindolo[3,2-b]carbazole (FICZ), a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). FICZ serves as a model AhR modulator, offering critical insights into the complex interplay between ligand, receptor, and biological response.
Introduction to the Aryl Hydrocarbon Receptor (AhR) and FICZ
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in regulating responses to environmental chemicals and in a wide array of physiological processes, including immune modulation, cell growth, and differentiation.[1][2] Initially identified for its role in mediating the toxicity of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), AhR is now recognized as a crucial modulator of homeostasis and a promising therapeutic target for various diseases.[2][3]
FICZ is a naturally occurring, high-affinity ligand for the AhR, derived from the amino acid tryptophan.[4][5] It binds to the AhR with an affinity comparable to or even greater than TCDD (Kd ≈ 70 pM).[5][6] Unlike persistent synthetic ligands, FICZ is rapidly metabolized, making it a dynamic mediator of AhR signaling and an excellent model compound for studying the transient activation of this pathway.[2][7]
Pharmacokinetics of FICZ
The pharmacokinetic profile of FICZ is characterized by rapid absorption, tissue-specific distribution, and efficient metabolism, which is intrinsically linked to its pharmacodynamic activity.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption and Formation: FICZ is formed from tryptophan through photo-oxidation (e.g., by UV light) or enzymatic processes.[4] It can be absorbed systemically following topical application to the skin.[8]
-
Distribution: In vivo studies in rats following intraperitoneal administration have shown that the liver is the primary organ for FICZ distribution.[9] Peak concentrations are typically observed within 1 hour of administration.[9] The compound also distributes to other tissues, including the heart, testes, and brain, with dose-dependent accumulation observed in the testes.[9]
-
Metabolism: The most critical feature of FICZ pharmacokinetics is its rapid metabolism by cytochrome P450 enzymes, particularly CYP1A1.[7][9] This process forms a negative feedback loop: FICZ activates AhR, which induces the expression of CYP1A1; the induced CYP1A1 then efficiently metabolizes FICZ, terminating the signal.[5][7] Inhibition of CYP1A1 activity leads to an accumulation of FICZ, resulting in enhanced and prolonged AhR activation.[10][11]
-
Excretion: Metabolites of FICZ, including sulfoconjugates, have been identified in human urine, indicating this as a route of elimination.[4][5]
Quantitative Pharmacokinetic Data
The following table summarizes pharmacokinetic data from a study in rats administered FICZ via intraperitoneal injection.
| Parameter | Dosing Group 1 | Dosing Group 2 | Dosing Group 3 | Dosing Group 4 | Reference |
| Dose (µg/kg) | 42.6 | 85.2 | 127.9 | 426.4 | [9] |
| Primary Organ of Distribution | Liver | Liver | Liver | Liver | [9] |
| Time of Peak Concentration (Liver) | 1 hour | 1 hour | 1 hour | 1 hour | [9] |
| Primary Metabolic Enzyme | CYP1A1 | CYP1A1 | CYP1A1 | CYP1A1 | [7][9] |
Pharmacodynamics of FICZ
The pharmacodynamics of FICZ are complex and highly dependent on dose, duration of exposure, and the specific cellular context.
Mechanism of Action: The Canonical AhR Signaling Pathway
FICZ acts as a pure agonist of the AhR.[2] Upon binding to FICZ, the cytosolic AhR complex undergoes a conformational change, leading to its translocation into the nucleus.[1][12] In the nucleus, AhR dissociates from its chaperone proteins (like Hsp90) and heterodimerizes with the AhR Nuclear Translocator (ARNT).[12][13] This FICZ-AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1][13] A primary and highly sensitive target gene is CYP1A1, the enzyme responsible for FICZ's own metabolism.[2][7]
Caption: Canonical AhR signaling pathway activated by FICZ.
Dose-Response and Biological Effects
FICZ exhibits a distinct biphasic, dose-dependent effect on the immune system.
-
Low Doses/Transient Activation: At low concentrations (e.g., 50-100 µg/kg in mice), FICZ promotes pro-inflammatory responses.[2] This includes the differentiation of T helper 17 (Th17) cells, which are involved in protecting against bacterial infections but can also exacerbate autoimmune conditions.[2][14]
-
High Doses/Sustained Activation: At high concentrations (e.g., 10 mg/kg in mice), FICZ induces immunosuppressive effects, similar to TCDD.[2] This is characterized by the promotion of regulatory T cells (Tregs), which dampen inflammatory responses.[2][5]
This dual activity is largely attributed to the kinetics of AhR activation; transient signaling at low doses versus more sustained signaling at higher doses that overcome the metabolic feedback loop.[14][15]
Quantitative Pharmacodynamic Data
The following table summarizes key pharmacodynamic parameters for FICZ.
| Parameter | Value | Cell/System | Reference |
| AhR Binding Affinity (Kd) | 70 pM | Rat cytosolic preparations | [6] |
| EROD EC50 (3h) | 0.016 nM | Chicken Embryo Hepatocytes (CEH) | [6] |
| EROD EC50 (8h) | 0.80 nM | Chicken Embryo Hepatocytes (CEH) | [6] |
| EROD EC50 (24h) | 11 nM | Chicken Embryo Hepatocytes (CEH) | [6] |
| Biological Effect (Low Dose) | Pro-inflammatory (Th17 differentiation) | In vivo (mice) | [2][14] |
| Biological Effect (High Dose) | Immunosuppressive (Treg differentiation) | In vivo (mice) | [2][14] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the PK/PD properties of AhR modulators.
Protocol: In Vivo Pharmacokinetics and Tissue Distribution in Rats
This protocol is based on the methodology described for assessing FICZ distribution.[9]
-
Animal Model: Male Sprague-Dawley rats are used. Animals are acclimatized for at least 3-5 days before the experiment.[3]
-
Formulation and Dosing: FICZ is dissolved in a suitable vehicle (e.g., DMSO and corn oil). The compound is administered as a single intraperitoneal (IP) injection at various dose levels (e.g., 42.6, 85.2, 127.9, and 426.4 µg/kg).[9]
-
Sample Collection: At specified time points post-dosing (e.g., 1, 3, and 6 hours), animals are euthanized.[9] Blood is collected via cardiac puncture, and tissues of interest (liver, heart, brain, testes, prostate) are harvested.[9]
-
Sample Processing: Blood is processed to plasma. Tissues are homogenized. All samples are stored at -80°C until analysis.
-
Bioanalysis: FICZ concentrations in plasma and tissue homogenates are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[9]
-
Data Analysis: Pharmacokinetic parameters such as peak concentration (Cmax) and time to peak concentration (Tmax) are determined from the concentration-time data.[16]
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Protocol: Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Activity
The EROD assay is a standard method to measure the enzymatic activity of CYP1A1, a key pharmacodynamic marker of AhR activation.[17]
-
Cell Culture: Human hepatoma (HepG2) or human keratinocyte (HaCaT) cells, which express a functional AhR pathway, are cultured in appropriate medium.[17][18]
-
Compound Treatment: Cells are treated with various concentrations of FICZ (or a vehicle control) for a specified period (e.g., 8 hours).[17]
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with buffer.
-
A reaction mixture containing the CYP1A1 substrate 7-ethoxyresorufin (B15458) is added to each well.
-
The plate is incubated at 37°C to allow the enzymatic reaction to proceed. CYP1A1 metabolizes 7-ethoxyresorufin to the highly fluorescent product, resorufin (B1680543).
-
-
Detection: The fluorescence of resorufin is measured using a plate reader (excitation ~530 nm, emission ~590 nm).
-
Data Normalization and Analysis: Fluorescence values are normalized to the total protein content in each well (determined by an assay like the Bradford assay).[17] The results are expressed as pmol of resorufin produced per minute per mg of protein. EC50 values are calculated from the dose-response curve.
Caption: Workflow for a cell-based EROD assay.
Conclusion
FICZ is a powerful tool for investigating the biology of the Aryl Hydrocarbon Receptor. Its key pharmacokinetic feature is a rapid, CYP1A1-mediated metabolism that creates a tight, self-regulating feedback loop. This rapid clearance is directly responsible for its dose-dependent pharmacodynamic effects, where transient signaling at low doses elicits different biological outcomes than the more sustained signaling at high doses. A thorough understanding of this interconnected PK/PD relationship is essential for any research or drug development program targeting the AhR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 3. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 4. invivogen.com [invivogen.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological effects of 6-formylindolo[3,2-b]carbazole (FICZ) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological effects of 6-formylindolo[3,2-b]carbazole (FICZ) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner | Gene Tools, LLC [gene-tools.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, FICZ, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. admescope.com [admescope.com]
- 17. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 18. Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Aryl Hydrocarbon Receptor (AhR) Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of modulators targeting the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a critical role in cellular responses to environmental stimuli, with emerging significance as a therapeutic target in oncology, immunology, and inflammatory diseases. Understanding the nuanced interactions between small molecule modulators and the AhR is paramount for the rational design of novel therapeutics with desired agonist, antagonist, or selective modulatory profiles.
The Aryl Hydrocarbon Receptor Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is maintained in an inactive complex with chaperone proteins including Heat Shock Protein 90 (HSP90), AhR-interacting protein (AIP or XAP2), and p23.[1][2] Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus.
Within the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][2] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1] This binding event recruits co-activators and the transcriptional machinery to initiate the transcription of a battery of genes, including cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1) and UDP-glucuronosyltransferases (UGTs).[1]
Figure 1: The canonical AhR signaling pathway.
Structure-Activity Relationship (SAR) Studies of AhR Modulators
The term "AhR modulator-1" in this guide will be represented by the well-characterized synthetic modulator, SGA 360, and its structural analogs. The SAR of these compounds, along with naturally occurring flavonoids, provides a framework for understanding the chemical features that govern AhR activity.
Synthetic AhR Modulators: The Case of SGA 360
SGA 360 is a selective AhR modulator (SAhRM) that was developed through structural modifications of the selective estrogen receptor ligand, WAY-169916.[3] The goal of these modifications was to ablate estrogen receptor (ER) binding while enhancing affinity for the AhR.[3]
The key structural modification involved the substitution of a critical hydroxyl group on the phenyl ring of WAY-169916 with a methoxy (B1213986) group to yield SGA 360.[3] This single change significantly reduced ERα binding affinity while increasing the compound's ability to compete for AhR binding.[3] Further studies on WAY-169916 derivatives have elucidated key SAR insights.[3]
Table 1: Structure-Activity Relationship of WAY-169916 Derivatives as AhR Modulators
| Compound | Key Structural Modifications from WAY-169916 | AhR Agonist Activity (DRE-luciferase assay) | ERα Binding Affinity (IC50) | Reference |
| WAY-169916 | Parent Compound | Very weak partial agonist | High | [4] |
| SGA 293 | Methoxy group at the 4'-position of the phenyl ring | Not explicitly quantified, but characterized as a SAhRM | Reduced compared to WAY-169916 | |
| SGA 315 | Methoxy group at the 3'-position of the phenyl ring | Not explicitly quantified, but characterized as a SAhRM | Reduced compared to WAY-169916 | [3] |
| SGA 360 | Methoxy group at the 4'-position of the phenyl ring and other modifications | Essentially no agonist activity | Ablated | [3] |
| TCDD | (Reference Agonist) | Potent Agonist | N/A | |
| CH-223191 | (Reference Antagonist) | Potent Antagonist (IC50 = 30 nM) | No affinity | [5] |
Note: This table is a summary of findings from the cited literature. Direct quantitative comparisons may vary based on assay conditions.
Naturally Occurring AhR Modulators: Flavonoids
Flavonoids represent a large class of naturally occurring polyphenolic compounds that exhibit a wide range of AhR modulatory activities. Their SAR is primarily dictated by the number and position of hydroxyl groups on their core structure.[6]
Generally, an increase in the number of hydroxyl groups tends to correlate with increased agonist activity, though the specific substitution pattern is critical. For example, pentahydroxyflavonoids like quercetin (B1663063) are often potent AhR agonists, while some tri- and tetrahydroxyflavonoids, such as apigenin, can act as antagonists.[6]
Table 2: Representative SAR of Flavonoids as AhR Modulators
| Flavonoid Class | Representative Compound | Key Structural Features | Predominant AhR Activity | Reference |
| Flavone | Apigenin | 4',5,7-trihydroxyflavone | Antagonist (for CYP1A1 induction) | [6] |
| Flavonol | Quercetin | 3,3',4',5,7-pentahydroxyflavone | Agonist | [7] |
| Flavanone | Naringenin | 4',5,7-trihydroxyflavanone | Antagonist | [7] |
| Isoflavone | Genistein | 4',5,7-trihydroxyisoflavone | Weak Agonist/Antagonist | [6] |
Note: The activity of flavonoids can be cell- and gene-specific. The predominant activity is context-dependent.
Experimental Protocols for AhR Modulator Characterization
A tiered approach is typically employed for the characterization of novel AhR modulators, starting with in vitro screening and progressing to in vivo validation.
Figure 2: Preclinical screening cascade for AhR modulators.
In Vitro Assays
This assay is a high-throughput method to screen for AhR agonists and antagonists. It utilizes a cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of XREs.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound. For antagonist screening, co-treat with a known AhR agonist (e.g., TCDD). Include vehicle and positive controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate EC50 (for agonists) or IC50 (for antagonists) values.
This assay determines the binding affinity of a test compound for the AhR by measuring its ability to compete with a radiolabeled AhR ligand (e.g., [³H]TCDD).
Protocol:
-
Preparation of Cytosol: Prepare cytosolic extracts from cells or tissues expressing the AhR.
-
Incubation: Incubate the cytosol with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the AhR-bound radioligand from the free radioligand using a method such as hydroxylapatite or charcoal-dextran precipitation.
-
Radioactivity Measurement: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can be converted to a Ki (inhibition constant).
This colorimetric assay is used to assess the cytotoxicity of the test compounds.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vivo Models
This model assesses the ability of an AhR antagonist to mitigate the toxic effects of the potent AhR agonist, TCDD.
Protocol:
-
Animal Acclimation: Acclimate experimental animals (e.g., C57BL/6 mice) to the housing conditions.
-
Antagonist Pre-treatment: Administer the test antagonist at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
TCDD Challenge: After a specified pre-treatment period, administer a single dose of TCDD to induce toxicity.
-
Monitoring: Monitor the animals for signs of toxicity, such as wasting syndrome (body weight loss) and thymic atrophy.
-
Tissue Collection and Analysis: At the end of the study, collect tissues (e.g., liver, thymus) for histopathological analysis and to measure the expression of AhR target genes like CYP1A1.
-
Data Analysis: Compare the severity of TCDD-induced toxicity and gene expression changes in the antagonist-treated groups to the TCDD-only control group.
Conclusion
The development of novel AhR modulators with specific and selective activities is a promising avenue for therapeutic intervention in a range of diseases. A thorough understanding of the structure-activity relationships, guided by a systematic experimental approach, is essential for the successful identification and optimization of lead candidates. The methodologies and SAR insights presented in this guide provide a foundational framework for researchers and drug developers in this exciting and evolving field.
References
- 1. What are AHR modulators and how do they work? [synapse.patsnap.com]
- 2. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to AhR Modulator-1 Mediated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AhR modulator-1, identified as 6-methyl-1,3,8-trichlorodibenzofuran (B56152) (6-MCDF), is a selective aryl hydrocarbon receptor (AhR) modulator (SAhRM) with significant potential in therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the signaling pathways mediated by this compound. It delves into its dual activity as both a modulator of the canonical AhR pathway and its off-target effects, most notably as a partial agonist of the Estrogen Receptor α (ERα). This document summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and presents visual diagrams of the involved signaling cascades to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound (6-MCDF)
This compound (6-MCDF) is a synthetic polycyclic aromatic hydrocarbon that has garnered considerable interest for its ability to selectively modulate the aryl hydrocarbon receptor (AhR).[1][2] Unlike potent AhR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which can lead to widespread toxic effects, SAhRMs like 6-MCDF exhibit a more nuanced profile of tissue- and gene-specific agonist or antagonist activities.[1][2] This selective modulation makes 6-MCDF a valuable research tool for dissecting the multifaceted functions of the AhR and a promising candidate for therapeutic development.[2]
Beyond its interaction with the AhR, a significant body of evidence has demonstrated that 6-MCDF also functions as a partial agonist for the Estrogen Receptor α (ERα), an interaction that occurs independently of the AhR. This dual activity is crucial for a comprehensive understanding of its biological effects.
Signaling Pathways
Canonical AhR Signaling Pathway
The canonical AhR signaling pathway is the primary mechanism through which 6-MCDF exerts many of its effects. Upon entering the cell, 6-MCDF binds to the cytosolic AhR complex, which is associated with chaperone proteins such as Hsp90, XAP2, and p23. This binding event triggers a conformational change, leading to the translocation of the ligand-receptor complex into the nucleus.
In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1.[3]
Estrogen Receptor α (ERα) Signaling Pathway
6-MCDF has been identified as a partial agonist for the Estrogen Receptor α (ERα).[4] This interaction is independent of the AhR pathway. As a partial agonist, 6-MCDF can bind to ERα and elicit a partial estrogenic response. This can lead to the activation of estrogen-responsive genes.[4] The precise downstream effects of this partial agonism can be complex and context-dependent, sometimes resulting in anti-estrogenic outcomes, particularly in the presence of more potent estrogens.
Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling
Studies have demonstrated that 6-MCDF can inhibit the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[5][6] This effect is believed to contribute to its anti-metastatic properties. The proposed mechanism involves the AhR sequestering ARNT, which is also a binding partner for Hypoxia-Inducible Factor 1α (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and dimerizes with ARNT to induce the expression of target genes, including VEGF. By activating AhR, 6-MCDF promotes the formation of the AhR/ARNT complex, thereby reducing the availability of ARNT to bind with HIF-1α. This leads to a downstream reduction in VEGF transcription.[7]
Quantitative Data
The following tables summarize the available quantitative data for this compound (6-MCDF).
Table 1: In Vitro Efficacy of this compound (6-MCDF)
| Parameter | Cell Line | Value | Reference |
| EC50 for CYP1A1 mRNA Induction | Hepa-1c1c7 (mouse hepatoma) | ~10 nM | [1] |
| Maximum CYP1A1 Induction | Hepa-1c1c7 (mouse hepatoma) | ~80-fold over vehicle | [1] |
| CYP1A1 Induction | Huh7 (human hepatoma) | 3-fold induction at 10 µM | [3] |
| CYP1A2 Induction | Huh7 (human hepatoma) | ~50% of α-NF response at 10 µM | [3] |
| CYP1B1 Induction | Huh7 (human hepatoma) | 4-fold induction at 10 µM | [3] |
| AhR Agonist Activity (Reporter Assay) | Hepa 1.1 (mouse hepatoma) | ~100-fold induction | [3] |
Table 2: Anti-proliferative and Anti-metastatic Effects of this compound (6-MCDF)
| Effect | Model | Treatment | Result | Reference |
| Growth Inhibition | ASPC-1 cells (pancreatic cancer) | 0.1 µM (48-96h) | 26% inhibition | [5] |
| Growth Inhibition | ASPC-1 cells (pancreatic cancer) | 1 µM (48-96h) | 43% inhibition | [5] |
| Growth Inhibition | ASPC-1 cells (pancreatic cancer) | 10 µM (48-96h) | 99% inhibition | [5] |
| Pelvic Lymph Node Metastasis | TRAMP mice | 40 mg/kg diet | 5-fold reduction in frequency | [5][6] |
| Serum VEGF Concentration | TRAMP mice | 40 mg/kg diet | Significantly reduced | [6] |
Experimental Protocols
AhR Luciferase Reporter Gene Assay
This protocol is designed to quantify the ability of 6-MCDF to activate the AhR signaling pathway.
Materials:
-
AhR-responsive reporter cells (e.g., HepG2-XRE-Luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom plates
-
This compound (6-MCDF)
-
TCDD (positive control)
-
DMSO (vehicle)
-
Luciferase assay system (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: Seed AhR-responsive reporter cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.[8]
-
Compound Preparation: Prepare a serial dilution of 6-MCDF, a positive control (e.g., 10 nM TCDD), and a vehicle control (DMSO) in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[8]
-
Cell Treatment: Remove the plating medium from the cells and add the prepared treatment media to the respective wells.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.[8]
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay). Calculate the fold induction over the vehicle control.[8]
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity
This assay measures the enzymatic activity of CYP1A1, a key downstream target of AhR activation.
Materials:
-
Treated cells or microsomal fractions
-
EROD reaction buffer (e.g., 50 mM NaHPO4, pH 8.0)
-
7-Ethoxyresorufin (B15458) (substrate)
-
NADPH (cofactor)
-
Resorufin (B1680543) (standard)
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare cell lysates or microsomal fractions from cells previously treated with 6-MCDF or controls.
-
Reaction Setup: In a 96-well plate, add the cell lysate or microsomal fraction to the EROD reaction buffer.
-
Substrate Addition: Add 7-ethoxyresorufin to each well.[9]
-
Reaction Initiation: Initiate the reaction by adding NADPH.[10]
-
Measurement: Immediately begin measuring the increase in fluorescence over time at the appropriate excitation and emission wavelengths for resorufin.[1]
-
Data Analysis: Calculate the rate of resorufin formation and normalize it to the total protein concentration in each sample. Express the results as pmol resorufin/min/mg protein.[11]
Competitive Radioligand Binding Assay
This assay determines the ability of 6-MCDF to compete with a radiolabeled ligand for binding to the AhR.
Materials:
-
Source of AhR (e.g., cytosolic extract from a responsive cell line)
-
Radiolabeled AhR ligand (e.g., [3H]TCDD)
-
This compound (6-MCDF)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Incubation: Incubate a constant concentration of the radiolabeled ligand with the AhR source in the presence of increasing concentrations of unlabeled 6-MCDF.[12]
-
Separation: Separate the bound from the free radioligand using a method such as charcoal-dextran adsorption or filtration.[13]
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of 6-MCDF. Determine the IC50 value, which is the concentration of 6-MCDF that inhibits 50% of the specific binding of the radioligand.
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the mRNA expression of AhR target genes, such as CYP1A1 and VEGF.
Materials:
-
RNA isolated from treated cells
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for CYP1A1, VEGF, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from cells treated with 6-MCDF or controls and synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Perform qPCR on a real-time PCR instrument using an appropriate thermal cycling protocol.[14]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle control.[14]
Non-Canonical Signaling and Crosstalk
While the canonical pathway is well-established, there is growing evidence for non-canonical AhR signaling, where the AhR interacts with other signaling pathways independently of ARNT and XRE binding. For SAhRMs like 6-MCDF, these non-canonical pathways may play a significant role in their selective activities.[15]
There is also evidence of crosstalk between the AhR and NF-κB signaling pathways.[16][17] The nature of this interaction can be complex and context-dependent, with reports of both synergistic and antagonistic effects. Further research is needed to fully elucidate the role of 6-MCDF in modulating the AhR-NF-κB crosstalk.
Conclusion
This compound (6-MCDF) is a multifaceted compound with a complex signaling profile. Its activity as a selective AhR modulator, coupled with its partial agonism of ERα, presents both opportunities and challenges for its therapeutic development. A thorough understanding of its canonical and non-canonical signaling pathways, as well as its crosstalk with other key cellular signaling networks, is essential for realizing its full potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of action of this promising SAhRM.
References
- 1. mouselivercells.com [mouselivercells.com]
- 2. benchchem.com [benchchem.com]
- 3. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Selective Aryl Hydrocarbon Receptor Modulator 6-Methyl-1,3,8-Trichlorodibenzofuran Inhibits Prostate Tumor Metastasis in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
- 15. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-talk between Aryl Hydrocarbon Receptor and the Inflammatory Response: A ROLE FOR NUCLEAR FACTOR-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating AhR Modulator-1 as a Potential Therapeutic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AhR) has emerged as a promising therapeutic target for a spectrum of diseases, including inflammatory disorders and cancer. Initially recognized for its role in mediating the toxicity of environmental pollutants, recent research has illuminated its critical functions in regulating immune responses and cell proliferation. This has driven the development of selective AhR modulators (SAhRMs) that aim to harness the therapeutic benefits of the AhR signaling pathway while minimizing adverse effects. This technical guide provides an in-depth overview of a representative SAhRM, designated here as AhR Modulator-1 (also known as 6-methyl-1,3,8-trichlorodibenzofuran (B56152) or 6-MCDF). We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols for its characterization, and visualize the core signaling pathways and experimental workflows.
Introduction to the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins. In its latent state, AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, the AhR translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1]
The functional outcomes of AhR activation are highly dependent on the nature of the activating ligand, the cellular context, and the specific downstream signaling cascade that is initiated. This has led to the strategic development of SAhRMs, compounds designed to elicit specific, therapeutically advantageous downstream effects.[1]
Canonical and Non-Canonical AhR Signaling
The biological effects of AhR activation are mediated through two primary signaling pathways:
-
Canonical Pathway: This pathway involves the direct binding of the AhR/ARNT heterodimer to XREs, leading to the transcription of target genes such as those in the Cytochrome P450 family (e.g., CYP1A1).[2][3]
-
Non-Canonical Pathways: AhR can also exert its effects independently of XRE binding. This can occur through interactions with other transcription factors, such as NF-κB, or by influencing other signaling cascades.[1][3]
This compound: A Selective Modulator
This compound (6-MCDF) has been identified as a SAhRM with a distinct pharmacological profile. Unlike potent AhR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), this compound exhibits partial agonist and antagonist activities, making it a promising candidate for therapeutic development.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: AhR Binding and Activity
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (for [³H]TCDD displacement) | Rat Liver Cytosol | 49 nM | [4] |
| Agonist Activity (XRE-luciferase reporter) | Mouse Hepatoma (Hepa 1.1) | 100-fold induction | [3] |
| DRE-driven Transcription | Human Hepatoma (Huh7) | No significant activity | [1] |
Table 2: Anti-Inflammatory and Off-Target Activity
| Parameter | Cell Line | Effect | Reference |
| Anti-Inflammatory Activity | Human Hepatoma (Huh7) | Repression of cytokine-mediated SAA1 expression | [1] |
| Estrogen Receptor α (ERα) Interaction | - | Partial Agonist | [1] |
| Estrogen Receptor Binding (ERα and ERβ) | - | Ablated | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's mechanism of action and evaluation.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the AhR.
Methodology:
-
Preparation of Cytosol: Prepare hepatic cytosol from a suitable source, such as C57BL/6 mice or cells engineered to overexpress AhR.[1]
-
Incubation: Incubate a constant amount of cytosol with a saturating concentration of a radiolabeled AhR ligand (e.g., [³H]TCDD) in the presence of varying concentrations of the unlabeled test compound (this compound).[1]
-
Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a method like dextran-coated charcoal.[1]
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.[1]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[1]
XRE-Luciferase Reporter Gene Assay
Objective: To assess the ability of this compound to activate or inhibit AhR-dependent transcription.
Methodology:
-
Cell Culture and Transfection: Plate cells stably or transiently transfected with an XRE-luciferase reporter construct (e.g., HepG2-XRE-Luc) in a 96-well plate. A co-reporter, such as a Renilla luciferase vector, can be included for normalization.[1][2]
-
Compound Treatment: Treat the cells with various concentrations of this compound. For antagonist assessment, co-treat with a known AhR agonist (e.g., TCDD). Include appropriate vehicle and positive controls.[1][2]
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for reporter gene expression.[1]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.[2]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control. Determine the EC₅₀ value for agonist activity or the IC₅₀ value for antagonist activity.[2]
Heterologous AhR Reporter System
Objective: To identify ligands that may not rely on canonical XRE-driven transcription.
Principle: This system often utilizes a chimeric receptor to assess ligand binding and subsequent signaling. For instance, the ligand-binding domain of AhR can be fused to the DNA-binding domain of another transcription factor, and the reporter gene is placed under the control of the corresponding response element for that transcription factor. This allows for the detection of AhR ligands that may modulate receptor conformation and co-activator/co-repressor recruitment without necessarily promoting binding to a canonical XRE.
Downstream Gene Expression Analysis (qPCR)
Objective: To quantify the effect of this compound on the expression of specific target genes.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., Huh7) and treat with various concentrations of this compound for a specified time.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes of interest (e.g., CYP1A1, SAA1) and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
Cell Viability and Apoptosis Assays
Objective: To evaluate the cytotoxic potential of this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., liver or breast cancer cell lines) and treat with increasing concentrations of this compound for 24-72 hours.[1]
-
Cell Viability Assessment (MTT Assay): Add MTT solution to the cells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance to determine the relative number of viable cells.[1]
-
Apoptosis Assessment (Annexin V/Propidium (B1200493) Iodide Staining): Stain the treated cells with FITC-conjugated Annexin V and propidium iodide. Analyze the cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[1]
Therapeutic Potential and Future Directions
The unique profile of this compound as a selective modulator of the AhR signaling pathway presents a compelling case for its further investigation as a therapeutic agent. Its ability to repress inflammatory gene expression without significant induction of DRE-driven transcription suggests a potential therapeutic window for treating inflammatory diseases. Furthermore, its interaction with the estrogen receptor pathway opens avenues for its exploration in hormone-dependent cancers.
Future research should focus on:
-
Determining the binding affinity and activity of this compound on human AhR.
-
Elucidating the precise molecular mechanisms underlying its anti-inflammatory effects and obtaining quantitative measures of this activity (e.g., IC50 for cytokine suppression).
-
Conducting in vivo studies in relevant animal models of inflammatory diseases and cancer to assess efficacy and safety.
-
Further characterizing its off-target effects, including a more detailed investigation of its interaction with the estrogen receptor.
By addressing these key areas, the full therapeutic potential of this compound and other SAhRMs can be realized, potentially leading to the development of novel treatments for a range of challenging diseases.
References
- 1. Development of selective aryl hydrocarbon receptor modulators for treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. benchchem.com [benchchem.com]
- 4. 6-Methyl-1,3,8-trichlorodibenzofuran as a 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonist: inhibition of the induction of rat cytochrome P-450 isozymes and related monooxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AhR Modulator-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design and protocols for investigating the activity of a hypothetical aryl hydrocarbon receptor (AhR) modulator, referred to herein as "AhR Modulator-1." This document outlines the underlying signaling pathway, describes relevant animal models, and provides detailed protocols for assessing the efficacy, pharmacodynamics, and potential toxicity of this compound in vivo.
Introduction to the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), it is now understood that AhR plays a crucial role in various physiological and pathophysiological processes, including immune regulation, cell differentiation, and tumorigenesis.[3][4][5][6]
Upon binding to a ligand, the cytosolic AhR dissociates from a chaperone protein complex (including Hsp90, XAP2, and p23), translocates to the nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT).[1][7][8] This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[3][7][9] Key target genes include cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1, which are involved in xenobiotic metabolism.[3][7]
Beyond this canonical pathway, AhR can also engage in non-canonical signaling through interactions with other transcription factors like NF-κB and crosstalk with pathways such as TGF-β signaling.[2][9][10] The diverse array of endogenous and exogenous ligands, coupled with its widespread expression, makes AhR an attractive therapeutic target.[6][10][11]
In Vivo Experimental Design
The successful in vivo evaluation of this compound requires careful planning, including the selection of an appropriate animal model, determination of the dosing regimen, and definition of relevant endpoints.
Animal Model Selection
The choice of animal model is critical and can significantly impact the translational relevance of the findings. Rodent models, particularly mice, are commonly used in AhR research due to the availability of genetically modified strains.[12]
-
Wild-Type Mice: Strains such as C57BL/6 are frequently used to assess the general efficacy and toxicity of AhR modulators.
-
AhR Knockout (AhR-/-) Mice: These mice are invaluable for confirming that the observed effects of this compound are indeed mediated through the AhR pathway.[6] Any activity observed in wild-type mice should be absent in AhR-/- mice.
-
Transgenic Reporter Mice: Mice expressing a reporter gene (e.g., LacZ or Luciferase) under the control of an AhR-responsive promoter can be used to monitor AhR activation in a temporal and tissue-specific manner.[13]
-
Disease-Specific Models: Depending on the therapeutic indication for this compound, specific disease models should be employed. For instance:
-
Inflammatory Bowel Disease (IBD): Dextran sodium sulfate (B86663) (DSS)-induced colitis model.[14]
-
Autoimmune Disorders: Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis or Collagen-Induced Arthritis (CIA) for rheumatoid arthritis.[15][16]
-
Cancer: Xenograft or syngeneic tumor models.[17]
-
Dosing and Administration
A preliminary dose-range finding study is essential to determine a tolerated and effective dose of this compound.
-
Route of Administration: The route should be chosen based on the physicochemical properties of the compound and the intended clinical application (e.g., oral gavage, intraperitoneal injection, topical application).
-
Dose Levels: A minimum of three dose levels (low, medium, high) plus a vehicle control group should be included.
-
Frequency and Duration: The dosing schedule will depend on the pharmacokinetic profile of this compound and the nature of the disease model.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to characterize this compound.
Protocol 1: Pharmacodynamic (PD) Biomarker Assessment
Objective: To confirm target engagement by measuring the induction of a well-known AhR target gene, Cyp1a1, in the liver.
Methodology:
-
Animal Dosing: Administer this compound or vehicle to wild-type C57BL/6 mice (n=5 per group) at three different dose levels.
-
Time Course: Euthanize mice at various time points post-dosing (e.g., 2, 6, 24, and 48 hours) to capture the peak response.
-
Tissue Collection: Collect liver tissue, snap-freeze in liquid nitrogen, and store at -80°C.
-
RNA Isolation and qPCR: Isolate total RNA from liver samples and perform quantitative real-time PCR (qPCR) to measure Cyp1a1 mRNA levels. Normalize to a stable housekeeping gene (e.g., Gapdh).
-
Protein Analysis (Optional): Perform Western blot analysis on liver lysates to measure CYP1A1 protein levels.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Point (hr) | Cyp1a1 mRNA Fold Change (vs. Vehicle) |
| Vehicle Control | 0 | 6 | 1.0 ± 0.2 |
| This compound | 1 | 6 | 5.3 ± 1.1 |
| This compound | 10 | 6 | 25.8 ± 4.5 |
| This compound | 50 | 6 | 89.4 ± 12.7 |
(Note: Data are hypothetical examples)
Protocol 2: Efficacy in a TPA-Induced Ear Edema Model
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute inflammation model. This model is useful as some AhR modulators have demonstrated anti-inflammatory properties.[16][18][19]
Methodology:
-
Animal Groups: Use both wild-type C57BL/6 and AhR-/- mice to confirm target specificity (n=6-8 per group).
-
Pre-treatment: Administer this compound or vehicle systemically (e.g., i.p. or oral) one hour before inducing inflammation.
-
Inflammation Induction: Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the right ear of each mouse to induce edema. Apply the vehicle (e.g., acetone) to the left ear as an internal control.
-
Edema Measurement: At 6 and 24 hours post-TPA application, measure ear thickness using a digital caliper. The difference in thickness between the right and left ears represents the edema response.
-
Biopsy and Analysis: At 24 hours, collect ear punches for analysis of inflammatory gene expression (e.g., Il6, Cox2) by qPCR.
Data Presentation:
| Mouse Strain | Treatment Group | Dose (mg/kg) | Ear Swelling at 24h (mm) | Il6 mRNA Fold Change (vs. Vehicle) |
| C57BL/6 | Vehicle + TPA | 0 | 0.25 ± 0.04 | 15.2 ± 3.1 |
| C57BL/6 | This compound + TPA | 10 | 0.11 ± 0.02 | 4.8 ± 1.5 |
| AhR-/- | Vehicle + TPA | 0 | 0.26 ± 0.05 | 16.1 ± 3.5 |
| AhR-/- | This compound + TPA | 10 | 0.24 ± 0.04 | 15.5 ± 2.9 |
*(Note: Data are hypothetical examples. p < 0.05 vs. Vehicle + TPA)
Protocol 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To correlate the plasma concentration of this compound with its biological activity over time.
Methodology:
-
Animal Dosing: Administer a single dose of this compound to wild-type mice (n=3-4 per time point).
-
Serial Sampling: Collect blood samples (via tail vein or retro-orbital sinus) and a key target tissue (e.g., liver) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Pharmacokinetic (PK) Analysis: Process plasma samples and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacodynamic (PD) Analysis: Analyze the liver tissue for Cyp1a1 mRNA expression as described in Protocol 3.1.
-
Modeling: Correlate the plasma concentration-time profile with the biomarker response-time profile to establish a PK/PD relationship.
Data Presentation:
Table 3a: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 1.0 |
| AUC (0-t) (ng*hr/mL) | 4500 |
| Half-life (t1/2) (hr) | 3.5 |
Table 3b: PK/PD Correlation
| Time (hr) | Plasma Conc. (ng/mL) | Cyp1a1 Fold Change |
|---|---|---|
| 1 | 1250 | 20.5 |
| 4 | 600 | 85.1 |
| 8 | 250 | 40.2 |
| 24 | 30 | 3.1 |
(Note: Data are hypothetical examples)
General Considerations and Troubleshooting
-
Species Differences: AhR ligand binding affinity and subsequent biological responses can vary significantly between species.[11] Data from rodent models should be interpreted with caution when extrapolating to humans.
-
Endogenous Ligands: The presence of endogenous AhR ligands from diet (e.g., flavonoids, indoles) or microbial metabolism can influence baseline AhR activity.[10][20][21] Standardizing animal diet can help minimize this variability.
-
Toxicity: High-dose or chronic administration of potent AhR activators can lead to toxicity.[4] A preliminary toxicology study, including monitoring of body weight, clinical signs, and basic histopathology of key organs (liver, thymus), is recommended.
-
Selective AhR Modulators (SAhRMs): Not all AhR ligands produce the same profile of effects. Some compounds, known as SAhRMs, may elicit only a subset of AhR-mediated responses, potentially separating therapeutic effects from toxicity.[4][6] The experimental design should be capable of identifying such selective activity.
References
- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 2. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. invivogen.com [invivogen.com]
- 9. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent Genetic Models of Ah Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temporal and tissue-specific activation of aryl hydrocarbon receptor in discrete mouse models of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The aryl hydrocarbon receptor as a tumor modulator: mechanisms to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pure.psu.edu [pure.psu.edu]
- 20. Frontiers | Herbal Plants: The Role of AhR in Mediating Immunomodulation [frontiersin.org]
- 21. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
"AhR modulator-1 solubility, stability, and solution preparation"
Application Notes and Protocols: AhR Modulator-1
For Research Use Only.
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating biological responses to environmental toxins. It is also involved in various physiological processes, including immune regulation, cellular proliferation, and differentiation.[1][2][3][4] AhR modulators are compounds that can either activate (agonists) or inhibit (antagonists) the AhR signaling pathway, making them valuable tools for studying its function and for potential therapeutic development.[4][5] This document provides detailed information on the solubility, stability, and preparation of solutions for a representative selective AhR modulator, referred to herein as "this compound." The data and protocols presented are a composite based on publicly available information for various research-grade AhR modulators.
Physicochemical Properties
-
Molecular Formula: C₁₉H₁₄N₂O₂F₃Br
-
Molecular Weight: 455.23 g/mol
-
Appearance: White to off-white solid
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility (Approximate) | Notes |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥ 25 mg/mL (≥ 55 mM) | Preferred solvent for stock solutions. |
| Ethanol | Room Temperature | ~5 mg/mL | May require warming to fully dissolve. |
| Tetrahydrofuran (THF) | Room Temperature | Soluble | Used in some synthetic procedures.[6][7] |
| Water | Room Temperature | Insoluble | Not suitable for aqueous stock solutions. |
| Peanut Oil | Room Temperature | Soluble (with 1% DMSO) | Suitable for in vivo administration.[8] |
Table 2: Stability of this compound
| Condition | Parameter | Stability Profile | Recommendation |
| Solution (in DMSO) | Temperature | Stable for up to 3 months at -20°C. | Aliquot and store frozen to minimize freeze-thaw cycles. |
| Stable for up to 1 week at 4°C. | For short-term storage. | ||
| Solid Form | Temperature | Stable for at least 2 years at -20°C. | Store desiccated. |
| Light | Potential for photodegradation. | Protect from light. | |
| Aqueous Solution | pH | Prone to precipitation and degradation. | Prepare fresh for each experiment and use immediately. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, weigh 4.55 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid to achieve a final concentration of 10 mM. For 4.55 mg, add 1.0 mL of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -20°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Application: Add the diluted working solutions to the cell cultures and mix gently by swirling the plate.
Protocol 3: Preparation of Dosing Solutions for In Vivo Animal Studies
-
Vehicle Preparation: Prepare a vehicle solution, for example, peanut oil containing 1% DMSO.[8]
-
Dilution: Based on the desired dose (e.g., 10 mg/kg) and the animal's weight, calculate the required volume of the 10 mM DMSO stock solution.
-
Emulsification: Add the calculated volume of the DMSO stock solution to the appropriate volume of the vehicle. Vortex thoroughly to ensure a uniform suspension or solution.
-
Administration: Administer the dosing solution to the animals via the desired route (e.g., intraperitoneal injection) immediately after preparation.[8]
Mandatory Visualizations
Caption: The canonical AhR signaling pathway upon ligand binding.
Caption: Workflow for preparing this compound solutions.
Disclaimer
The information provided in this document is intended for guidance purposes only and is based on a composite of data from various AhR modulators. Researchers should conduct their own validation studies to determine the optimal solubility and stability conditions for their specific compound and experimental setup. Always handle chemical reagents with appropriate safety precautions.
References
- 1. This compound [myskinrecipes.com]
- 2. The Aryl Hydrocarbon Receptor as an Immune-Modulator of Atmospheric Particulate Matter-Mediated Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) [mdpi.com]
- 6. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activation of the aryl hydrocarbon receptor inhibits neuropilin-1 upregulation on IL-2-responding CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analyzing Immune Cell Populations with Flow Cytometry after AhR Modulator-1 Treatment
Introduction
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses.[1] Initially known for mediating the toxic effects of environmental pollutants, AhR is now recognized as a key integrator of signals from the environment, diet, and microbiome to maintain immune homeostasis.[2] It is expressed in numerous immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages, making it a promising target for therapeutic immunomodulation in autoimmunity, infection, and cancer.[1] "AhR Modulator-1" is a novel synthetic compound designed to specifically activate or inhibit the AhR signaling pathway, leading to tailored immunomodulatory effects.
Flow cytometry is a powerful high-throughput technology essential for dissecting the complex effects of immunomodulatory agents.[3] It allows for the simultaneous multi-parametric analysis of single cells within heterogeneous populations, enabling detailed characterization, quantification of protein expression, and assessment of cellular functions.[3][4] These application notes provide detailed protocols for treating human peripheral blood mononuclear cells (PBMCs) with this compound and subsequently analyzing key immune cell subsets by flow cytometry.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon binding to a ligand like this compound, the AhR, which resides in the cytoplasm in a complex with chaperone proteins, translocates to the nucleus. In the canonical pathway, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) to regulate the transcription of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1).[5][6] AhR also engages in non-canonical pathways by interacting with other transcription factors like NF-κB and STAT, further influencing immune cell differentiation and function.[6][7]
References
- 1. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 6. Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of aryl hydrocarbon receptors in infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of AhR Modulator-1 in Preclinical Xenograft Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental toxins, immune processes, and cell growth.[1][2][3] Its modulation presents a promising therapeutic avenue for various diseases, including cancer.[4][5][6] AhR modulators are compounds designed to either activate or inhibit the AhR signaling pathway, thereby influencing downstream gene expression.[2] This document provides detailed application notes and protocols for assessing the preclinical efficacy of a novel selective AhR modulator, designated here as "AhR Modulator-1," using in vivo xenograft models. These protocols are intended to guide researchers in designing and executing robust studies to evaluate the anti-tumor potential of this compound.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a cytosolic transcription factor that remains in an inactive state through its association with chaperone proteins like Hsp90, XAP2 (also known as AIP or ARA9), and p23.[1][7][8] Upon binding to a ligand, such as this compound, the receptor complex undergoes a conformational change. This change facilitates the dissociation of chaperone proteins and the translocation of the AhR into the nucleus.[2][7][9]
In the nucleus, the activated AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][9][10] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[2][7][9] This binding initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1B1), cell cycle regulation, and immune responses.[9][11]
The ultimate biological effect of AhR modulation can be either pro-tumorigenic or anti-tumorigenic, depending on the specific ligand, cell type, and tumor microenvironment.[6] Selective AhR modulators (SAhRMs) like this compound are designed to elicit a specific, therapeutically beneficial response.[4]
Caption: Figure 1: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
Cell Line Selection and Culture
The choice of cancer cell lines is critical and should be based on the research question and the expression levels of AhR.
-
Selection: Choose human cancer cell lines relevant to the intended therapeutic indication (e.g., breast, lung, colon cancer). It is advisable to screen a panel of cell lines for AhR expression levels (mRNA and protein) to identify responsive models.
-
Culture: Maintain the selected cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics.[12] Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2 and maintained in an exponential growth phase for implantation. Ensure cell lines are regularly tested for mycoplasma contamination.
In Vivo Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of tumor cells into immunodeficient mice.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice) to prevent rejection of the human tumor xenograft.[13][14] All animal procedures must be approved and performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest tumor cells from culture when they reach 70-80% confluency. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL in a 1:1 mixture of sterile PBS and Matrigel. The use of Matrigel can enhance tumor take and growth rates.[12]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27- to 30-gauge needle.[12]
Dosing and Treatment Schedule
-
Randomization: Once tumors become palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12] This ensures an even distribution of tumor sizes across all groups.
-
This compound Formulation: Prepare this compound in a suitable vehicle. The choice of vehicle will depend on the solubility and stability of the compound. Common vehicles include sterile saline, PBS, or a solution containing a solubilizing agent like Cremophor EL or DMSO (ensure final DMSO concentration is non-toxic).
-
Dosing Regimen: The dosage and treatment schedule should be determined from prior maximum tolerated dose (MTD) studies. Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) at the predetermined dose and frequency. The control group should receive the vehicle alone.
Efficacy Assessment and Data Collection
-
Tumor Growth Monitoring: Measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.[12] Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .[12][14]
-
Body Weight and Clinical Observations: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.[12] Record any clinical signs of distress or adverse effects.
-
Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when signs of significant toxicity are observed.[15] At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Tissue Collection: Excise the tumors and record their final weight.[12] Portions of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, qPCR) or fixed in formalin for histological and immunohistochemical analysis.
Caption: Figure 2: Experimental Workflow for Xenograft Studies.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Tumor Growth Inhibition
Table 1: Tumor Volume Data
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Volume (mm³) ± SEM (Day Y) | Mean Tumor Volume (mm³) ± SEM (Day Z) |
| Vehicle Control | 10 | |||
| This compound (Dose 1) | 10 | |||
| This compound (Dose 2) | 10 |
N = number of animals per group; SEM = Standard Error of the Mean
Table 2: Tumor Weight at Study Endpoint
| Treatment Group | N | Mean Tumor Weight (g) ± SEM | % Tumor Growth Inhibition (TGI) | p-value |
| Vehicle Control | 10 | - | - | |
| This compound (Dose 1) | 10 | |||
| This compound (Dose 2) | 10 |
%TGI = (1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)) x 100
Toxicity Assessment
Table 3: Body Weight Changes
| Treatment Group | N | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Final Day) | % Change in Body Weight |
| Vehicle Control | 10 | |||
| This compound (Dose 1) | 10 | |||
| This compound (Dose 2) | 10 |
Biomarker Analysis
To confirm the on-target activity of this compound, the expression of AhR target genes can be assessed in tumor tissues.
Table 4: Relative mRNA Expression of AhR Target Genes in Tumor Tissue
| Treatment Group | N | Relative CYP1A1 Expression (Fold Change) ± SEM | Relative CYP1B1 Expression (Fold Change) ± SEM |
| Vehicle Control | 5 | 1.0 | 1.0 |
| This compound (Dose 1) | 5 | ||
| This compound (Dose 2) | 5 |
Expression levels are normalized to a housekeeping gene and presented as fold change relative to the vehicle control group.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in xenograft models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to assess the anti-tumor efficacy and in vivo mechanism of action of novel AhR modulators, thereby facilitating their advancement in the drug development pipeline.
References
- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 2. What are AHR modulators and how do they work? [synapse.patsnap.com]
- 3. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases | MDPI [mdpi.com]
- 4. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Aryl Hydrocarbon Receptor as an Immune-Modulator of Atmospheric Particulate Matter-Mediated Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. 4.2. Tumor Xenograft Studies [bio-protocol.org]
Application Notes and Protocols: Quantitative PCR (qPCR) Analysis of Gene Expression Following AhR Modulator-1 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental compounds and endogenous molecules.[1][2][3] As a member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family, the AhR, upon binding to a ligand, translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs).[4][5][6] This binding initiates the transcription of a battery of target genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1.[4][7][8]
Modulation of the AhR pathway is of significant interest in drug development and toxicology, as it is implicated in immune responses, cell growth, and the metabolism of therapeutic agents.[3][5][9] "AhR modulator-1" represents a novel compound under investigation for its potential to selectively activate or inhibit the AhR signaling pathway. Understanding its effect on gene expression is a critical step in characterizing its pharmacological profile.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression, making it the "gold standard" for this type of analysis.[10][11] These application notes provide a detailed protocol for utilizing qPCR to analyze the expression of key AhR target genes in a human hepatoma cell line (HepG2) following exposure to this compound.
Key AhR Target Genes for qPCR Analysis
-
CYP1A1 (Cytochrome P450 1A1): A classic and highly inducible AhR target gene, serving as a primary biomarker for AhR activation.[7][8][12] Its expression is often dramatically upregulated following exposure to AhR agonists.
-
CYP1B1 (Cytochrome P450 1B1): Another key enzyme in xenobiotic metabolism that is transcriptionally regulated by the AhR.[4]
-
AHRR (Aryl-hydrocarbon Receptor Repressor): An AhR-induced gene that functions in a negative feedback loop to suppress AhR signaling.[13]
-
Housekeeping Genes (for normalization):
Data Presentation
The following tables summarize hypothetical quantitative data from a study investigating the effect of this compound on gene expression in HepG2 cells.
Table 1: qPCR Raw Cq Values
| Target Gene | Sample Group | Replicate 1 (Cq) | Replicate 2 (Cq) | Replicate 3 (Cq) | Average Cq |
| GAPDH | Vehicle Control | 20.15 | 20.25 | 20.20 | 20.20 |
| This compound (1 µM) | 20.22 | 20.18 | 20.24 | 20.21 | |
| RPLP0 | Vehicle Control | 18.50 | 18.60 | 18.55 | 18.55 |
| This compound (1 µM) | 18.58 | 18.52 | 18.61 | 18.57 | |
| CYP1A1 | Vehicle Control | 28.50 | 28.65 | 28.58 | 28.58 |
| This compound (1 µM) | 22.45 | 22.55 | 22.50 | 22.50 | |
| CYP1B1 | Vehicle Control | 26.70 | 26.80 | 26.75 | 26.75 |
| This compound (1 µM) | 23.10 | 23.20 | 23.15 | 23.15 | |
| AHRR | Vehicle Control | 29.10 | 29.20 | 29.15 | 29.15 |
| This compound (1 µM) | 25.80 | 25.90 | 25.85 | 25.85 |
Table 2: Relative Gene Expression Analysis (Fold Change)
| Target Gene | Average ΔCq (Vehicle) | Average ΔCq (this compound) | ΔΔCq | Fold Change (2-ΔΔCq) |
| CYP1A1 | 8.38 | 2.29 | -6.09 | 68.8 |
| CYP1B1 | 6.55 | 2.94 | -3.61 | 12.2 |
| AHRR | 8.95 | 5.64 | -3.31 | 9.9 |
Calculations are based on normalization to the GAPDH housekeeping gene.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM).
-
Prepare a vehicle control using the same concentration of DMSO in the culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, or 24 hours) to assess the temporal dynamics of gene expression. For this protocol, a 24-hour incubation is used.
Protocol 2: RNA Extraction and Purification
-
Lysis: After incubation, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS). Add 1 mL of a suitable RNA lysis reagent (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[15]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695). Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
RNase-free water to a final volume of 10 µL
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription: Add the following components to the reaction tube:
-
5X Reaction Buffer
-
Reverse Transcriptase (e.g., SuperScript II)
-
RNase Inhibitor
-
-
Incubation: Incubate the reaction at 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes.[15]
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
-
Reaction Mix: Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted 1:10)
-
Nuclease-free water to a final volume of 20 µL
-
-
Primer Sequences:
-
CYP1A1-F: 5'-CAGTGAATGGGTTGAGGAGTG-3'
-
CYP1A1-R: 5'-GCTGTGGGGGATAGGAAGAG-3'
-
CYP1B1-F: 5'-GCT TTC TCC TGA TCC ACC AG-3'
-
CYP1B1-R: 5'-GGC TGA TGG TGT TCT TGG AG-3'
-
AHRR-F: 5'-CCT GGC TGA GAA GAG AAG GA-3'
-
AHRR-R: 5'-TGC TGT CTT GCT GAG GGT CT-3'
-
GAPDH-F: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH-R: 5'-GAAGATGGTGATGGGATTTC-3'
-
RPLP0-F: 5'-GCT TCC TGG TGA GGT CCA AT-3'
-
RPLP0-R: 5'-CCA GCA GCT GGC ACA TAA GT-3'
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis (ΔΔCq Method):
-
ΔCq: For each sample, calculate the difference between the Cq value of the target gene and the Cq value of the housekeeping gene (e.g., GAPDH).
-
ΔCq = Cq(target gene) - Cq(housekeeping gene)
-
-
ΔΔCq: Calculate the difference between the ΔCq of the treated sample and the ΔCq of the vehicle control sample.
-
ΔΔCq = ΔCq(treated) - ΔCq(vehicle control)
-
-
Fold Change: Calculate the fold change in gene expression using the formula 2-ΔΔCq.
-
Mandatory Visualizations
Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for qPCR Analysis.
References
- 1. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. What are AHR modulators and how do they work? [synapse.patsnap.com]
- 6. The Aryl Hydrocarbon Receptor as an Immune-Modulator of Atmospheric Particulate Matter-Mediated Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AhR regulates the expression of human cytochrome P450 1A1 (CYP1A1) by recruiting Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The aryl hydrocarbon receptor is associated with monocytic AML and innate immune resistance reversible with an AHR inhibitor [frontiersin.org]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
Troubleshooting & Optimization
"AhR modulator-1 showing no biological activity in vitro"
This technical support center provides troubleshooting guidance for researchers observing no biological activity with AhR modulator-1 in vitro. The resources below are designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound? A1: this compound is designed to act as a ligand for the Aryl Hydrocarbon Receptor (AhR). In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins like HSP90.[1][2] Upon binding a ligand such as this compound, the chaperone proteins dissociate, allowing the AhR to translocate into the nucleus.[1][2][3] In the nucleus, AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][4] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter region of target genes, initiating their transcription.[2][4]
Q2: What are the common downstream target genes used to measure AhR activation? A2: The most common and robustly induced target genes for measuring AhR activation are members of the Cytochrome P450 family, specifically CYP1A1, CYP1A2, and CYP1B1.[3][4] The Aryl Hydrocarbon Receptor Repressor (AHRR) is another direct target gene whose expression is upregulated following AhR activation.[3] Measuring the mRNA levels of these genes via RT-qPCR is a standard method for confirming receptor engagement and downstream signaling.
Q3: What are appropriate positive and negative controls for my experiment? A3: For a positive control, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is a potent and persistent AhR agonist, though its use may be restricted due to its toxicity.[5] A commonly used, potent, and non-toxic alternative is 6-formylindolo[3,2-b]carbazole (FICZ).[6][7] The vehicle used to dissolve the modulator (e.g., DMSO) should serve as the negative control, ensuring that the solvent itself does not elicit a response.
Troubleshooting Guide: No Biological Activity Observed
If this compound is not producing the expected biological effect, the issue can typically be traced to one of three areas: the compound, the cell system, or the assay protocol. Follow this guide to systematically troubleshoot your experiment.
Category 1: Compound Integrity and Handling
Q: Could the problem be with the this compound compound itself? A: Yes, issues with the compound's integrity, solubility, or stability are a common source of failed experiments.
-
Solubility and Storage: Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and stored under the recommended conditions (e.g., -20°C, protected from light). Repeated freeze-thaw cycles should be avoided.
-
Precipitation: Visually inspect the media after adding the compound. The modulator may be precipitating out of solution at the working concentration, especially in aqueous culture media. This can be influenced by serum proteins in the medium. Consider preparing a more dilute stock solution or testing a lower concentration range.
-
Purity and Identity: If possible, verify the purity and identity of the compound stock. If the stock is old or has been improperly stored, it may have degraded.
Category 2: Cell System and Culture Conditions
Q: Is it possible my cells are not responsive to AhR modulation? A: Absolutely. Cell-specific factors are critical for a successful assay.[8]
-
Cell Health and Confluence: Ensure cells are healthy, within a low passage number, and at the appropriate confluence for the assay.[9] Over-confluent or stressed cells may not respond optimally.
-
Expression of AhR/ARNT: The chosen cell line must express sufficient levels of both AhR and its dimerization partner, ARNT, to initiate a downstream response.[1][3] You can verify expression levels using RT-qPCR or Western blot.
-
Mycoplasma Contamination: Mycoplasma infection is a common issue in cell culture that can alter cellular responses and lead to unreliable data.[10] It is highly recommended to test your cell stocks for contamination.
-
Cell Line Origin: AhR activity and ligand specificity can vary between species.[11] Ensure your cell line (e.g., human, mouse, rat) is appropriate for the modulator being tested.
Category 3: Assay Design and Execution
Q: My compound and cells seem fine. Could my assay protocol be the issue? A: Suboptimal assay parameters or technical execution can easily lead to a false negative result.[12]
-
Concentration Range: The selected concentrations of this compound may be too low to elicit a response. A wide dose-response curve, typically spanning several orders of magnitude (e.g., 1 nM to 10 µM), should be tested.
-
Incubation Time: The time required to see a maximal response can vary. For gene expression (qPCR), peak mRNA levels for genes like CYP1A1 are often observed between 6 to 24 hours post-treatment.[7][13] For reporter assays, a 24-hour incubation is common.[13] A time-course experiment is recommended for optimization.
-
Positive Control Failure: If your positive control (e.g., FICZ) also fails to produce a signal, this strongly indicates a problem with the cell system or assay setup (e.g., an issue with the reporter construct or qPCR primers).[14]
-
Cytotoxicity: At high concentrations, the modulator may be toxic to the cells, leading to a decrease in signal. It is crucial to perform a cell viability assay in parallel to ensure the tested concentrations are non-toxic.[10]
Visualizations and Workflows
AhR Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow for Testing this compound
Caption: General experimental workflow for assessing AhR modulator activity.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting lack of in vitro activity.
Reference Data & Tables
Table 1: Recommended Concentrations for Control Compounds
| Compound | Type | Typical Concentration Range | Expected Outcome |
|---|---|---|---|
| FICZ | Positive Control (Agonist) | 10 nM - 1 µM | Strong induction of CYP1A1/CYP1B1 mRNA.[7] |
| TCDD | Positive Control (Agonist) | 0.1 nM - 10 nM | Very potent induction of CYP1A1/CYP1B1 mRNA.[5] |
| DMSO | Negative Control (Vehicle) | 0.1% - 0.5% (v/v) | No significant change in target gene expression. |
Table 2: Example qPCR Primer Sequences (Human)
| Gene Target | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') | Citation |
|---|---|---|---|
| AHR | GTCGTCTAAGGTGTCTGCTGGA | CGCAAACAAAGCCAACTGAGGTG | [15] |
| CYP1B1 | (sequences vary) | (sequences vary) | [16] |
| GAPDH | (sequences vary) | (sequences vary) | [16] |
Note: Primer sequences should always be validated for specificity and efficiency in your specific experimental system.
Key Experimental Protocols
Protocol 1: Target Gene Expression Analysis by RT-qPCR
This protocol outlines the measurement of AhR target gene mRNA levels.
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in 12-well or 24-well plates at a density that will result in ~80-90% confluence at the time of harvest.
-
Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing this compound at various concentrations. Include vehicle (e.g., 0.1% DMSO) and a positive control (e.g., 100 nM FICZ).
-
Incubation: Incubate cells for 6 hours. This is a common time point for peak CYP1A1 mRNA induction.[7]
-
RNA Isolation: Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a column-based kit or other preferred method.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mix using a SYBR Green-based master mix, validated primers for your target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method. Results should be expressed as fold change relative to the vehicle-treated control.
Protocol 2: AhR-Responsive Luciferase Reporter Assay
This protocol is for cells stably or transiently transfected with a DRE/XRE-driven luciferase reporter construct.[11][17]
-
Cell Seeding: Plate the reporter cell line in a white, clear-bottom 96-well plate.
-
Treatment: After 24 hours, treat the cells with a dilution series of this compound, along with vehicle and positive controls.
-
Incubation: Incubate the plate for 24 hours in a cell culture incubator.
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase reagent according to the manufacturer's instructions (e.g., Promega P450-Glo™).[18]
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: After subtracting background, normalize the signal to the vehicle control to determine the fold induction. Plot the dose-response curve to determine potency (EC50).
References
- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 2. What are AHR modulators and how do they work? [synapse.patsnap.com]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ncl.ac.uk [ncl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluating the in vitro developmental toxicity potency of a series of petroleum substance extracts using new approach methodologies (NAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Issues arising when interpreting results from an in vitro assay for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Frontiers | The aryl hydrocarbon receptor is associated with monocytic AML and innate immune resistance reversible with an AHR inhibitor [frontiersin.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. P450-Glo™ CYP1A1 Assay System [worldwide.promega.com]
"AhR modulator-1 degradation pathways and stability issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AhR Modulator-1 (AM-1). The information provided addresses common challenges related to the degradation pathways and stability of the Aryl Hydrocarbon Receptor (AhR) when using this and other modulators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of AhR protein degradation after treatment with an AhR modulator like AM-1?
A1: Upon activation by a ligand such as an AhR modulator, the AhR protein translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), initiating the transcription of target genes. Following this transcriptional activity, the activated AhR is targeted for degradation. The primary and most well-characterized pathway for this degradation is the 26S proteasome pathway.[1][2] The AhR protein is marked for destruction by ubiquitination before being degraded by the proteasome.[3] Additionally, a ligand-independent basal degradation of AhR is regulated by selective autophagy.[4]
Q2: I am observing a rapid decrease in total AhR protein levels after treating my cells with AM-1. Is this expected?
A2: Yes, a decrease in AhR protein levels following treatment with an agonist modulator is an expected outcome. Ligand binding accelerates the degradation of the AhR protein.[2][5] The extent and rate of degradation can depend on the specific ligand, its concentration, and the cell type used. For instance, potent and metabolically stable agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) lead to sustained AhR activation and subsequent degradation.[5] If AM-1 is a potent agonist, a noticeable reduction in AhR levels is a normal part of its mechanism of action.
Q3: My AhR modulator is not inducing the expression of target genes like CYP1A1, even though I see nuclear translocation of AhR. What could be the issue?
A3: Ligand-independent nuclear translocation of AhR can occur under certain conditions, such as treatment with the Hsp90 inhibitor geldanamycin (B1684428) or the proteasome inhibitor MG-132.[1] However, this translocation alone is not sufficient to induce the transcription of target genes like CYP1A1.[1] Gene induction requires the binding of a ligand to the AhR. If you are observing nuclear translocation without target gene expression, it's possible that:
-
AM-1 is acting as an antagonist, promoting nuclear translocation but preventing the conformational changes necessary for transcriptional activation.
-
The concentration of AM-1 is insufficient to activate transcription, even though it is sufficient to induce translocation.
-
Essential co-activators required for AhR-mediated transcription are absent or non-functional in your experimental system.
Q4: How can I prolong the stability of the AhR protein in my cell culture experiments?
A4: To experimentally increase the stability of the AhR protein, you can use inhibitors of its degradation pathways.
-
Proteasome Inhibitors: Treatment with a proteasome inhibitor like MG-132 will block the degradation of activated AhR in the nucleus.[1]
-
Autophagy Inhibitors: To inhibit the basal, ligand-independent degradation of AhR, you can use autophagy inhibitors such as chloroquine, bafilomycin A1, or 3-methyladenine.[4] These inhibitors have been shown to increase basal AhR protein levels.[4]
It is important to note that interfering with these general degradation pathways can have broad effects on cellular protein homeostasis and should be carefully controlled.
Troubleshooting Guides
Issue 1: Inconsistent results in AhR target gene induction.
| Possible Cause | Troubleshooting Step |
| Degradation of AM-1 in culture medium | Prepare fresh solutions of AM-1 for each experiment. Perform a time-course experiment to determine the stability of the compound in your specific cell culture conditions. |
| Cell line variability | Different cell lines can have varying levels of AhR and its interacting partners, leading to different responses. Ensure you are using a consistent cell line and passage number. The half-life of AhR can differ between cell lines, for example, the half-life in wild-type Hepa-1 cells is approximately 2 hours.[6] |
| Serum components in media | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Test the effect of AM-1 in serum-free or reduced-serum media, if compatible with your cells. |
Issue 2: No detectable AhR protein by Western blot after AM-1 treatment.
| Possible Cause | Troubleshooting Step |
| Complete degradation of AhR | The concentration of AM-1 may be too high, leading to rapid and complete degradation of the AhR protein. Perform a dose-response experiment with lower concentrations of AM-1. Also, shorten the treatment time to capture the AhR protein before it is fully degraded. |
| Antibody issues | Ensure your primary antibody for AhR is validated for the species and application you are using. Run a positive control (e.g., lysate from untreated cells or cells known to express high levels of AhR). |
| Poor protein extraction | Use a lysis buffer containing protease inhibitors to prevent degradation of AhR during sample preparation. Ensure complete lysis of the nuclear fraction, as activated AhR will be located there. |
Quantitative Data Summary
The stability of the Aryl Hydrocarbon Receptor (AhR) and its target gene mRNA can vary significantly depending on the cellular context and the nature of the modulating ligand.
Table 1: Half-life of AhR Protein and Target Gene mRNA
| Molecule | Cell Line | Condition | Half-life | Reference |
| AhR Protein | Wild-Type Hepa-1 | TCDD-treated | ~2 hours | [6] |
| AhR Protein | LA1 Variant Hepa-1 | TCDD-treated | ~8 hours | [6] |
| CYP1A1 mRNA | Wild-Type Hepa-1 | TCDD-treated | 4.67 hours | [6] |
| CYP1A1 mRNA | LA1 Variant Hepa-1 | TCDD-treated | >10 hours | [6] |
| UDP-GT 16 mRNA | Wild-Type Hepa-1 | TCDD-treated | 2.5 hours | [6] |
| UDP-GT 16 mRNA | LA1 Variant Hepa-1 | TCDD-treated | 4.39 hours | [6] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of AhR Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) at a suitable density. The following day, treat the cells with AM-1 at the desired concentration for various time points (e.g., 0, 1, 2, 4, 8 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against AhR overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Luciferase Reporter Assay for AhR Activity
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a DRE/XRE-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of AM-1 or a known AhR agonist/antagonist.
-
Cell Lysis and Assay: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
Caption: Canonical AhR signaling pathway upon activation by a modulator.
Caption: Major degradation pathways for the Aryl Hydrocarbon Receptor.
References
- 1. Ligand-dependent and independent modulation of aryl hydrocarbon receptor localization, degradation, and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p23 protects the human aryl hydrocarbon receptor from degradation via a heat shock protein 90-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "POST-TRANSLATIONAL MODIFICATION AND DEGRADATION MECHANISMS OF THE ARYL" by Yujie Yang [scholarlycommons.pacific.edu]
- 5. Timing is everything: Consequences of transient and sustained AhR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of the Aryl hydrocarbon Receptor and its Regulated Genes in the Low activity Variant of Hepa-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
"methods to improve the bioavailability of AhR modulator-1 in vivo"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AhR Modulator-1. The focus is on addressing common challenges related to its low aqueous solubility and improving its bioavailability in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a selective aryl hydrocarbon receptor (AhR) modulator. The AhR is a ligand-activated transcription factor involved in regulating various physiological and pathophysiological processes, including immune responses and inflammation.[1][2][3] Many small molecule AhR modulators are lipophilic and exhibit poor water solubility, which can lead to low oral bioavailability, limiting their therapeutic efficacy.[4][5]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several innovative formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[5] These include:
-
Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution.[6][7]
-
Solid Dispersions: Dispersing the drug in a polymer matrix to improve solubility and dissolution.[5][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles like oils and surfactant dispersions.[6][9]
-
Nanotechnology-Based Approaches: Utilizing nanocarriers to improve dissolution rate and permeability.[6][7]
-
Complexation with Cyclodextrins: Encapsulating the drug within cyclodextrin (B1172386) molecules to increase solubility.[5][7]
Q3: How does the Biopharmaceutics Classification System (BCS) apply to this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[4] Poorly soluble drugs like this compound typically fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[10] For BCS Class II compounds, enhancing the dissolution rate is the primary goal to improve bioavailability.[10]
Q4: What are the advantages of using lipid-based formulations for this compound?
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are a popular approach for lipophilic drugs.[9][11] They can enhance solubility and may facilitate lymphatic uptake, which can help bypass first-pass metabolism in the liver.[6] These formulations can keep the drug in a dissolved state as it transits the gastrointestinal tract.[9]
Troubleshooting Guides
Issue 1: Inconsistent or low in vivo exposure of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility and dissolution rate in the gastrointestinal fluids.[10]
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of this compound in relevant buffers (pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
Particle Size Analysis: If using a crystalline form, ensure the particle size is minimized through techniques like micronization or nanocrystal technology.[7][9]
-
Formulation Development:
-
In Vitro Dissolution Testing: Perform dissolution studies on the new formulations to confirm an improved release profile compared to the unformulated compound.
-
Issue 2: High variability in plasma concentrations between individual animals in preclinical studies.
-
Possible Cause: Food effects, where the presence or absence of food in the GI tract significantly alters drug absorption. This is common for poorly soluble compounds.
-
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure consistent fasting or fed states for all animals in the study.
-
Evaluate Food Effect: Conduct a formal food-effect study by dosing this compound to both fasted and fed animals to quantify the impact of food on its bioavailability.
-
Formulation Optimization: Lipid-based formulations can often mitigate the food effect by providing a consistent lipid source for drug solubilization.
-
Issue 3: Evidence of drug precipitation in the gastrointestinal tract upon administration.
-
Possible Cause: The formulation provides initial solubilization, but the drug precipitates upon dilution with aqueous GI fluids. This can be an issue with some amorphous solid dispersions or supersaturating systems.[4]
-
Troubleshooting Steps:
-
Include Precipitation Inhibitors: Incorporate precipitation-inhibiting polymers into the formulation to maintain a supersaturated state.
-
In Vitro Dilution Studies: Simulate the dilution effect in vitro by adding the formulation to a larger volume of aqueous buffer and monitoring for precipitation over time.
-
Optimize Surfactant/Polymer Ratios: In lipid-based or solid dispersion formulations, adjust the ratios of surfactants and polymers to enhance the stability of the solubilized drug upon dilution.
-
Data Summary
| Formulation Strategy | Key Advantages | Key Disadvantages | Typical Bioavailability Improvement (Relative to Unformulated Drug) |
| Micronization/Nanonization | Simple, scalable process; applicable to crystalline drugs.[7][11] | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.[12] | 2-5 fold |
| Amorphous Solid Dispersions | Significantly increases aqueous solubility and dissolution rate.[9] | Potential for physical instability (recrystallization); risk of precipitation upon dilution.[4] | 5-20 fold |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances solubility of lipophilic drugs; can bypass first-pass metabolism.[6][11] | Potential for GI side effects with high surfactant levels; can be complex to formulate. | 5-25 fold |
| Cyclodextrin Complexation | Forms inclusion complexes to increase solubility.[5][7] | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins. | 2-10 fold |
Note: The bioavailability improvement values are illustrative and can vary significantly based on the specific drug properties and formulation details.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer Selection: Choose a suitable polymer such as HPMC-AS, PVP, or Soluplus®.
-
Solvent System: Identify a common solvent system in which both this compound and the selected polymer are soluble (e.g., acetone, methanol, or a mixture).
-
Solution Preparation:
-
Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Stir until a clear solution is obtained.
-
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) based on the solvent system and desired particle characteristics.
-
Pump the solution through the atomizer into the drying chamber.
-
The rapid evaporation of the solvent will produce a dry powder of the amorphous solid dispersion.
-
-
Powder Collection and Characterization:
-
Collect the resulting powder from the cyclone.
-
Characterize the solid state using Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsification region.
-
Add the required amount of this compound to the oil phase and heat gently if necessary to dissolve.
-
Add the surfactant and co-solvent and mix thoroughly until a clear, homogenous liquid is formed.
-
-
Characterization:
-
Self-Emulsification Test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.
-
Drug Content and Stability: Determine the concentration of this compound in the formulation and assess its stability over time at different storage conditions.
-
Visualizations
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).
Caption: Experimental workflow for enhancing the in vivo bioavailability of a poorly soluble compound.
Caption: Logical relationship between bioavailability goals and formulation strategies.
References
- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 12. researchgate.net [researchgate.net]
"establishing appropriate experimental controls for AhR modulator-1 studies"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Aryl Hydrocarbon Receptor (AhR) modulators.
Frequently Asked Questions (FAQs)
Q1: What are the essential experimental controls for an AhR modulator study, and why are they important?
A1: Appropriate controls are critical for validating results and ensuring that observed effects are due to the AhR modulator and not other factors. Essential controls include:
-
Negative Control: A sample that is not treated with any compound. This serves as a baseline for the state of the cells.[1]
-
Vehicle Control: Cells treated only with the solvent (e.g., DMSO, ethanol) used to dissolve the AhR modulator.[1] This control is crucial to ensure that the vehicle itself does not influence AhR activity or cell viability. In a well-designed experiment, the vehicle control's response should be similar to the negative control's.[1]
-
Positive Control (Agonist): A known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or β-naphthoflavone (βNF). This control confirms that the experimental system (e.g., cell line, reporter construct) is responsive to AhR activation.[2]
-
Positive Control (Antagonist): A known AhR antagonist, such as CH-223191 or GNF351, is used in antagonist screening assays.[3] This control is used to confirm that the assay can detect the inhibition of AhR signaling.
Q2: What is the difference between canonical and non-canonical AhR signaling pathways?
A2: The AhR signaling pathway can be broadly divided into two types:
-
Canonical Pathway: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins like Hsp90, XAP2, and p23.[4][5] Upon binding to a ligand, the AhR complex translocates to the nucleus, dissociates from the chaperones, and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[4][5][6] This AhR-ARNT complex then binds to specific DNA sequences called Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[4][6][7] A prime example of a target gene is CYP1A1.[6][8]
-
Non-Canonical Pathway: This refers to AhR signaling that does not involve ARNT and DRE-mediated gene transcription. Non-canonical pathways can involve the AhR interacting with other transcription factors, such as NF-κB and the estrogen receptor (ER), to modulate their activity.[5] For instance, the AhR can function as an E3 ubiquitin ligase, leading to the degradation of the ER.[5]
Q3: How do I choose the right cell line for my AhR modulator studies?
A3: The choice of cell line is critical for the relevance of your findings. Consider the following:
-
AhR Expression: Ensure the cell line expresses a functional AhR. This can be confirmed via western blot or qPCR.
-
Origin and Relevance: Select a cell line relevant to your research question. For example, hepatoma cell lines like HepG2 or H4IIE are commonly used for studying xenobiotic metabolism[9], while immune cell lines are used for investigating immunomodulatory effects.
-
Reporter Lines: For high-throughput screening, consider using a recombinant cell line that stably expresses an AhR-responsive reporter gene, such as luciferase or Enhanced Green Fluorescent Protein (EGFP).[8][10]
Troubleshooting Guide
Issue 1: DRE-Luciferase Reporter Assay Problems
Q: My DRE-luciferase reporter assay shows high background/low signal/high variability. What should I do?
A: These are common issues in luciferase-based reporter assays.[11] Here’s a systematic approach to troubleshooting:
| Problem | Potential Causes | Troubleshooting Steps |
| High Background Signal | Cell culture contamination.[11] | Use freshly prepared reagents and samples.[11] |
| Assay plates are not suitable. | Use white, opaque, or white-walled, clear-bottom plates to reduce background from neighboring wells.[11][12] | |
| Weak or No Signal | Low transfection efficiency. | Optimize the ratio of transfection reagent to DNA.[11][13] Ensure you are using high-quality, endotoxin-free plasmid DNA.[12] |
| Inactive reagents. | Check the functionality and expiration dates of your luciferase assay reagents.[11] Prepare luciferin (B1168401) and coelenterazine (B1669285) solutions fresh and protect them from light.[11] | |
| Weak promoter activity. | If possible, use a stronger promoter for your reporter construct.[11] | |
| Insufficient cell number. | Optimize cell seeding density to ensure a measurable signal.[14] | |
| High Variability Between Replicates | Pipetting errors. | Prepare a master mix for your reagents and use a calibrated multichannel pipette to minimize pipetting inconsistencies.[11][12] |
| Inconsistent cell seeding. | Ensure a uniform single-cell suspension before plating to avoid clumps and uneven cell distribution. | |
| "Edge effects" in the plate. | Maintain high humidity (≥ 70%) in the incubator to prevent evaporation from the outer wells.[15][16] You can also fill the outer wells with sterile water or media without cells.[16] | |
| Signal Saturation (Too High) | Promoter is too strong. | Consider using a weaker promoter for your control (e.g., Renilla) plasmid, such as a TK promoter, to avoid competition for cellular machinery.[12][13] |
| Too much DNA transfected. | Reduce the amount of plasmid DNA used for transfection. Perform a serial dilution to find the optimal concentration.[12] |
Issue 2: Inconsistent CYP1A1 Induction
Q: I am seeing inconsistent or no induction of CYP1A1 mRNA or enzyme activity after treating with my AhR modulator.
A: CYP1A1 is a primary AhR target gene, and its induction is a key indicator of AhR activation.[9] Inconsistencies can arise from several factors:
| Problem | Potential Causes | Troubleshooting Steps |
| No or Low Induction | Modulator is an antagonist or very weak agonist. | Confirm the modulator's activity by running a competition binding assay or testing a wider concentration range. |
| Cell health is poor. | Ensure cells are healthy, viable, and not over-confluent before treatment.[14] Perform a cytotoxicity assay to ensure the modulator is not toxic at the tested concentrations.[17] | |
| Insufficient treatment time. | Optimize the incubation time. Typically, a 24-hour incubation is sufficient for mRNA induction[15], but up to 72 hours may be needed for robust enzyme activity changes.[18] | |
| Modulator instability or insolubility. | Ensure your compound is fully dissolved in the vehicle and stable in the culture medium for the duration of the experiment.[16] | |
| High Variability | Inconsistent cell density at the time of treatment. | Plate cells at a consistent density and allow them to adhere and stabilize before adding the test compound. |
| RNA degradation (for qPCR). | Use an appropriate RNA stabilization solution and ensure proper RNA extraction techniques to maintain RNA integrity. | |
| Inconsistent substrate/reagent addition (for EROD assay). | Use master mixes and calibrated pipettes for adding substrates and reagents for the enzyme activity assay. |
Experimental Protocols
Protocol 1: DRE-Luciferase Reporter Assay
This protocol is for assessing the ability of a test compound to activate the AhR signaling pathway in a 96-well format.
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2) into a 96-well white, clear-bottom plate at an optimized density to reach 80-90% confluency on the day of transfection.
-
Transfection (Day 1):
-
Co-transfect cells with a DRE-driven firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Use a suitable transfection reagent according to the manufacturer's protocol. Optimize the DNA:reagent ratio for your specific cell line.[13]
-
-
Compound Treatment (Day 2):
-
Approximately 24 hours post-transfection, remove the transfection medium.
-
Add fresh medium containing the test compound (AhR modulator-1) at various concentrations.
-
Include the following controls on every plate:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Positive Control (e.g., 1 nM TCDD)
-
Negative Control (media only)
-
-
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a 5% CO₂ incubator.[15][16]
-
Lysis and Luminescence Reading (Day 3):
-
Remove the medium and gently wash the cells with PBS.
-
Add passive lysis buffer and incubate according to the manufacturer's instructions (e.g., 15 minutes on an orbital shaker).
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold induction relative to the vehicle control.
-
Protocol 2: CYP1A1 Induction Assay (EROD Activity)
This protocol measures the enzymatic activity of CYP1A1, a key downstream target of AhR activation, using the ethoxyresorufin-O-deethylase (EROD) assay.[9]
-
Cell Seeding: Seed cells (e.g., H4IIE) in a 96-well plate and grow to confluency.
-
Compound Treatment:
-
Treat cells with the this compound at various concentrations for 24-72 hours.
-
Include vehicle and positive controls (e.g., TCDD).
-
-
EROD Assay:
-
Remove the treatment medium and wash the cells with PBS.
-
Add medium containing the substrate, 7-ethoxyresorufin, and a cofactor like dicumarol (B607108) (to inhibit DT-diaphorase).
-
Incubate at 37°C.
-
Measure the fluorescence of the product, resorufin (B1680543), at multiple time points using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Calculate the rate of resorufin formation (pmol/min) and normalize it to the protein content per well (e.g., using a BCA assay).
-
Determine the fold induction of EROD activity relative to the vehicle control.
-
Visualizations
Caption: Canonical AhR signaling pathway activation by a modulator.
Caption: Workflow for screening and confirming AhR modulator activity.
Caption: Decision tree for troubleshooting unexpected AhR assay results.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. biocompare.com [biocompare.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Co-Culture of Primary Human Bronchial Epithelial Cells at the Air–Liquid Interface and THP-1 Macrophages to Investigate the Toxicity of Polycyclic Aromatic Hydrocarbons [mdpi.com]
- 18. labcorp.com [labcorp.com]
"high background signal in AhR modulator-1 reporter assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background signals in Aryl Hydrocarbon Receptor (AhR) modulator-1 reporter assays.
Troubleshooting Guide: High Background Signal
High background luminescence in your AhR reporter assay can mask the specific signal from your test compounds, leading to inaccurate results and a reduced assay window. This guide addresses the most common causes and provides systematic solutions to identify and mitigate the source of the high background.
Q1: My negative control (vehicle-treated) wells show unusually high luminescence. What are the potential causes and how can I fix this?
High background in negative control wells is a common issue and can stem from several sources. Systematically investigating each possibility is key to resolving the problem.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Use fresh, sterile reagents, including cell culture media, serum, and assay buffers. Ensure all solutions are prepared with high-purity water and filtered if necessary.[1] |
| Intrinsic Promoter Activity | The reporter plasmid may have a minimal promoter with high basal activity.[1] If possible, use a reporter construct with a lower basal activity promoter. |
| Cell Line Issues | Certain cell lines may have high endogenous AhR activity or express factors that non-specifically activate the reporter.[2] Consider using a different cell line or one with confirmed low basal AhR activity. The species of the cell line can also influence results.[3] |
| Assay Plate Issues | White plates, while maximizing signal, can contribute to higher background and well-to-well crosstalk.[4][5] Consider using black plates for a better signal-to-noise ratio, although this may reduce the overall signal intensity.[4] |
| Luciferase Reagent Issues | Improper storage or preparation of the luciferase substrate can lead to auto-luminescence. Prepare the reagent fresh for each experiment and protect it from light. |
| Incubation Time | Overly long incubation times can sometimes lead to increased background signal. Optimize the incubation time for your specific cell line and reporter system. |
Q2: I'm using cryopreserved reporter cells and observing high background after thawing. What could be the problem?
Cryopreserved cells are convenient but can be sensitive to the freezing and thawing process, which can impact their performance in subsequent assays.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Post-Thaw Cell Stress | The cryopreservation and thawing process is stressful for cells and may require a recovery period for their normal functionality to return.[6] Allow cells to recover in culture for a passage or two before plating for an assay. |
| Improper Thawing Technique | Slow thawing can lead to the formation of ice crystals, damaging cells and potentially causing a stress response that elevates background. Thaw cells rapidly in a 37°C water bath and immediately transfer them to fresh, pre-warmed media. |
| Low Cell Viability Post-Thaw | Poor viability can lead to the release of intracellular components that may interfere with the assay. Assess cell viability after thawing and before plating. Only use cell stocks with high viability (>90%). |
| Cryopreservation Protocol | Suboptimal cryopreservation protocols can lead to decreased cell functionality.[7] If preparing your own cryopreserved cells, ensure the protocol is optimized for your specific cell line. |
Q3: Could components in my cell culture medium be causing the high background?
Yes, certain components in the culture medium can activate the AhR signaling pathway or interfere with the luciferase reaction.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Serum Components | Fetal Bovine Serum (FBS) can contain endogenous AhR ligands that activate the receptor and increase background signal.[8] Use charcoal-stripped FBS to remove these lipophilic molecules or consider performing the compound treatment in serum-free medium.[1] |
| Phenol (B47542) Red | Phenol red, a common pH indicator in cell culture media, has been reported to have weak estrogenic activity and could potentially interfere with nuclear receptor signaling pathways. Use phenol red-free medium if you suspect interference. |
| Vehicle (Solvent) Effects | High concentrations of solvents like DMSO can be toxic to cells and may also induce cellular stress responses that affect background signal.[9] Ensure the final DMSO concentration in your assay wells is low (typically ≤ 0.1%) and consistent across all wells.[9][10] |
Frequently Asked Questions (FAQs)
Q: What is a typical signal-to-background ratio for an AhR reporter assay?
A: A good signal-to-background (S/B) ratio is crucial for a robust assay. While this can vary depending on the cell line, reporter construct, and agonist used, a S/B ratio of 5-fold or higher is generally considered acceptable. Highly potent agonists like TCDD can produce S/B ratios of 100-fold or more.
Q: What are some common positive controls for AhR reporter assays, and what are their expected EC50 values?
A: Using a potent and well-characterized AhR agonist as a positive control is essential for validating your assay.
| Agonist | Typical EC50 Range (in mammalian cells) | Notes |
| TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) | 0.1 - 10 nM | A potent and widely used reference agonist. |
| Indirubin | 0.2 nM (yeast) - 100 nM (mammalian) | A naturally occurring indole. Potency can vary depending on the cell system and exposure time due to metabolism.[11] |
| ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) | ~20 nM | An endogenous AhR ligand.[11] |
| 6-MCDF (6-methyl-1,3,8-trichlorodibenzofuran) | Varies, often in the low nM range | A selective AhR modulator (sAhRM). |
Note: EC50 values are highly dependent on the specific experimental conditions, including cell line, incubation time, and assay format.
Q: What is the recommended cell seeding density for AhR reporter assays?
A: The optimal cell seeding density depends on the cell line and the size of the culture vessel. For HepG2 cells, a commonly used cell line for AhR assays, the following densities are often reported:
| Plate Format | Recommended Seeding Density (cells/well) |
| 96-well plate | 1 x 10⁴ - 5 x 10⁴ |
| 24-well plate | 1 x 10⁵ |
It is crucial to optimize the cell seeding density for your specific experimental conditions to ensure a healthy, confluent monolayer at the time of the assay.
Experimental Protocols
Key Protocol: AhR Luciferase Reporter Gene Assay
This protocol provides a general framework for performing an AhR luciferase reporter assay. Optimization of specific steps for your cell line and reagents is recommended.
-
Cell Seeding:
-
Culture your AhR reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and assess viability.
-
Seed the cells into a white, clear-bottom 96-well plate at the optimized seeding density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and positive control (e.g., TCDD) in the appropriate vehicle (e.g., DMSO).
-
Further dilute the compounds in culture medium to the final desired concentrations. The final vehicle concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Carefully remove the medium from the cells and replace it with the medium containing the diluted compounds.
-
Include vehicle-only wells as your negative control.
-
Incubate for the optimized duration (typically 18-24 hours).
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
AhR Signaling Pathway
Caption: Canonical AhR signaling pathway leading to reporter gene expression.
Experimental Workflow for AhR Reporter Assay
Caption: A typical 3-day workflow for an AhR modulator reporter assay.
Troubleshooting Logic for High Background Signal
Caption: A decision tree for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-intrinsic View of The Aryl Hydrocarbon Receptor in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor expression in serum, peripheral blood mononuclear cells, and skin lesions of patients with atopic dermatitis and its correlation with disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Establishment of a stable aryl hydrocarbon receptor-responsive HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aryl Hydrocarbon Receptor Activation: AhR Modulator-1 vs. TCDD
For Researchers, Scientists, and Drug Development Professionals
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous molecules. Its activation triggers a signaling cascade influencing xenobiotic metabolism, immune function, and cell differentiation. This guide provides a detailed comparison of the prototypical high-affinity AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), with a selective AhR modulator (SAhRM), "AhR modulator-1," also known as 6-methyl-1,3,8-trichlorodibenzofuran (B56152) (6-MCDF). Due to the limited direct comparative data for 6-MCDF against TCDD, this guide will also draw comparisons with well-characterized SAhRMs like 6-formylindolo[3,2-b]carbazole (FICZ) and 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), which serve as key examples of alternative AhR activation profiles.
Mechanism of Action: A Shared Pathway with Divergent Outcomes
Both TCDD and AhR modulators initiate their effects through the canonical AhR signaling pathway. In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins.[1] Upon ligand binding, the receptor undergoes a conformational change, allowing it to translocate into the nucleus and form a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1][2]
The primary distinction between TCDD and SAhRMs like FICZ and ITE lies in the duration of AhR activation. TCDD is a persistent, metabolically stable compound, leading to sustained and long-lasting AhR activation.[3][4][5] This prolonged activation is associated with the toxic effects of TCDD. In contrast, SAhRMs such as FICZ and ITE are rapidly metabolized, resulting in a transient activation of the AhR.[3][4][5] This shorter duration of action is believed to contribute to their more selective and less toxic biological effects.
Figure 1. Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Quantitative Comparison of AhR Activation
The potency of AhR agonists is often evaluated by their ability to induce the expression of target genes, most notably Cytochrome P450 1A1 (CYP1A1). The half-maximal effective concentration (EC50) is a key metric for comparing the potency of different compounds.
| Compound | Cell Line | Assay | EC50 | Reference |
| TCDD | Hepa1c1c7 (mouse hepatoma) | CYP1A1 mRNA induction | 0.05 ± 0.02 nM | [6] |
| FICZ | Hepa1c1c7 (mouse hepatoma) | CYP1A1 mRNA induction | 0.07 ± 0.02 nM | [6] |
| TCDD | XLK-WG (Xenopus laevis) | CYP1A6 mRNA induction | > 174 nM | [6] |
| FICZ | XLK-WG (Xenopus laevis) | CYP1A6 mRNA induction | ~6 nM | [6] |
| TCDD | Human Primary Hepatocytes | CYP1A1 mRNA induction | 0.1 nM | [7] |
| TCDD | Rat Primary Hepatocytes | CYP1A1 mRNA induction | 0.08 nM | [7] |
| TCDD | Mouse Primary Hepatocytes | CYP1A1 mRNA induction | 0.05 nM | [7] |
Studies comparing TCDD and the endogenous AhR ligand FICZ in mouse hepatoma cells show they have similar high potencies for inducing CYP1A1 mRNA.[6] However, the relative potency can vary significantly across different species and cell types.[6] For instance, in a Xenopus laevis cell line, FICZ was substantially more potent than TCDD.[6]
Differential Gene Expression and Biological Effects
While both TCDD and SAhRMs can activate the same initial set of genes, the duration of this activation leads to distinct downstream biological consequences. Short-term exposure to both TCDD and ITE in mouse lung fibroblasts resulted in a remarkably similar gene expression profile, including the induction of xenobiotic-metabolizing enzymes.[8][9][10] This suggests that the initial transcriptional response is comparable.
However, the persistent activation by TCDD is thought to enable secondary changes in gene expression that are not observed with the transient activation by ITE, which may account for the difference in their toxic profiles.[8][9] For example, TCDD is a potent inducer of developmental toxicity, whereas ITE does not induce these effects in vivo.[11]
In the context of the immune system, the dose and duration of AhR activation by high-affinity ligands are critical determinants of T-cell differentiation.[3][4][5] High, sustained activation by TCDD tends to induce regulatory T cells (Tregs), leading to immunosuppression.[3][4] In contrast, low, transient activation by FICZ can enhance the differentiation of pro-inflammatory Th17 cells.[3][4][12] However, when the dose and administration of FICZ are optimized to mimic the sustained AhR activation of TCDD, it can also suppress the immune response and induce Tregs.[3][5]
Experimental Protocols
AhR Reporter Gene Assay
This assay is a common method to screen for and characterize AhR activators. It utilizes a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of DREs.
Figure 2. General workflow for an AhR reporter gene assay.
Detailed Methodology:
-
Cell Culture: Stably transfected reporter cells (e.g., HepG2 or H1L1.1c2 cells containing a DRE-driven luciferase reporter plasmid) are cultured under standard conditions.
-
Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 4-6 hours.[13][14]
-
Compound Treatment: A dilution series of the test compounds (TCDD, this compound, etc.) is prepared. The cell culture medium is replaced with medium containing the test compounds, and the cells are incubated for a defined period (typically 22-24 hours).[13][14]
-
Lysis and Luminescence Measurement: The treatment medium is removed, and a lysis buffer containing the luciferase substrate is added to each well. The luminescence, which is proportional to the level of AhR activation, is measured using a luminometer.[13][14]
-
Data Analysis: The relative light units (RLU) are plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.[15]
CYP1A1 Induction Assay (qPCR)
This assay directly measures the induction of an endogenous AhR target gene, CYP1A1, at the mRNA level.
Detailed Methodology:
-
Cell Culture and Treatment: Primary cells (e.g., hepatocytes) or cell lines are cultured and treated with a dilution series of the test compounds for a specific duration (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for CYP1A1 and a reference housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method, and the fold induction relative to the vehicle control is determined. Dose-response curves are generated to calculate EC50 values.
Conclusion
TCDD remains the most potent and well-characterized AhR agonist, serving as a benchmark for toxicological studies. Its persistence leads to sustained AhR activation and a broad spectrum of toxic effects. In contrast, "this compound" (6-MCDF) and other SAhRMs like FICZ and ITE represent a class of compounds that activate the AhR more transiently. This transient activation profile can lead to more selective biological outcomes, such as the modulation of specific immune responses without the widespread toxicity associated with TCDD. The choice between using TCDD or a SAhRM in research depends on the specific scientific question being addressed. For studying the fundamental mechanisms of AhR signaling and toxicity, TCDD is an invaluable tool. For exploring the therapeutic potential of AhR modulation, SAhRMs with their more favorable safety profiles are of greater interest. Further direct comparative studies of 6-MCDF and TCDD are needed to fully elucidate their relative potencies and biological effects.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 3. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Responsiveness of a Xenopus laevis cell line to the aryl hydrocarbon receptor ligands 6-formylindolo[3,2-b]carbazole (FICZ) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TCDD and a putative endogenous AhR ligand, ITE, elicit the same immediate changes in gene expression in mouse lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCDD and a Putative Endogenous AhR Ligand, ITE, Elicit the Same Immediate Changes in Gene Expression in Mouse Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Influences of the Aryl Hydrocarbon Receptor on Th17 Mediated Responses in vitro and in vivo | PLOS One [journals.plos.org]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to AhR Modulator-1 and FICZ for Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AhR) has emerged as a critical regulator of immune homeostasis, making it a promising target for therapeutic intervention in a range of inflammatory and autoimmune diseases. The choice of an appropriate AhR modulator is paramount for achieving desired immunological outcomes. This guide provides a detailed comparison of a novel, next-generation compound, AhR Modulator-1, and the well-characterized endogenous ligand, 6-formylindolo[3,2-b]carbazole (FICZ).
Overview of AhR Modulators
FICZ is a potent, high-affinity endogenous ligand for the AhR.[1][2] It is derived from the photo-oxidation of tryptophan and plays a physiological role in immune regulation at barrier tissues.[1] However, FICZ is rapidly metabolized, leading to transient AhR activation.[3][4] Its effects on immune cells can be pleiotropic, promoting both pro-inflammatory Th17 responses and anti-inflammatory regulatory T cells (Tregs) and Type 1 regulatory T (Tr1) cells, often in a dose- and context-dependent manner.[1][2][5]
This compound represents a hypothetical, next-generation synthetic AhR modulator designed for enhanced therapeutic efficacy. It is characterized by high selectivity, metabolic stability leading to sustained AhR activation at low concentrations, and a consistent immunoregulatory profile skewed towards potent anti-inflammatory and tolerogenic responses.
Comparative Efficacy in Immune Cells
The following tables summarize the key performance differences between this compound and FICZ based on available experimental data for FICZ and the projected profile of this compound.
T-Cell Differentiation
| Parameter | This compound (Hypothetical Data) | FICZ (Experimental Data) |
| Treg Induction (CD4+CD25+Foxp3+) | High and sustained induction at low concentrations. | Variable; can induce Tregs, but effects are often dose-dependent and less robust than sustained agonists.[3][4][6] |
| Tr1 Cell Induction (IL-10 producing) | Potent and consistent induction. | Can induce IL-10 producing Tr1 cells.[1] |
| Th17 Cell Differentiation | Minimal to no induction; may suppress Th17 differentiation. | Can promote Th17 differentiation, particularly at low doses and with transient activation.[1][3][4][7] |
Cytokine Production
| Cytokine | This compound (Hypothetical Data) | FICZ (Experimental Data) |
| IL-10 | Strong and sustained upregulation in Tregs, Tr1 cells, and dendritic cells. | Induces IL-10 production, but the effect can be variable depending on the cell type and stimulation conditions.[1][8][9] |
| IL-22 | Moderate and sustained induction, promoting barrier function. | Potent inducer of IL-22, particularly in ILC3s and Th17 cells, contributing to gut homeostasis.[1][10][11][12] |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Significant suppression in dendritic cells and macrophages. | Can lead to a reduction in pro-inflammatory cytokines from dendritic cells.[6][13] |
| IFN-γ and IL-17 | Strong suppression. | Can inhibit IFN-γ and IL-17 production, but can also promote IL-17 under certain conditions.[9][14] |
Dendritic Cell Modulation
| Parameter | This compound (Hypothetical Data) | FICZ (Experimental Data) |
| Phenotype | Induces a stable tolerogenic phenotype with low co-stimulatory molecule expression (CD80, CD86) and high IL-10 production. | Promotes a tolerogenic dendritic cell phenotype with reduced expression of co-stimulatory molecules and decreased production of pro-inflammatory cytokines.[6][9][15] |
| T-Cell Priming | Skews T-cell responses towards a regulatory phenotype. | FICZ-treated dendritic cells can induce the differentiation of naive T cells into Tregs.[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and experimental designs, the following diagrams illustrate the AhR signaling pathway and a general workflow for evaluating AhR modulator efficacy.
References
- 1. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 2. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, FICZ, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Formylindolo[3,2-b]carbazole, a potent ligand for the aryl hydrocarbon receptor, attenuates concanavalin-induced hepatitis by limiting T-cell activation and infiltration of proinflammatory CD11b+ Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FICZ generates human tDCs that induce CD4+ CD25high Foxp3+ Treg-like cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Formylindolo (3, 2-b) Carbazole (FICZ)–mediated protection of gut barrier is dependent on T cells in a mouse model of alcohol combined with burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aryl hydrocarbon receptor promotes IL-10 production by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. IL-22 fate reporter reveals origin and control of IL-22 production in homeostasis and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D Inhibits IL-22 Production Through a Repressive Vitamin D Response Element in the il22 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial roles of the AhR ligand FICZ on the regenerative potentials of BMSCs and primed cartilage templates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aryl hydrocarbon receptor activation ameliorates experimental colitis by modulating the tolerogenic dendritic and regulatory T cell formation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity and Selectivity of AhR Modulator-1: A Comparative Guide
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of endogenous and exogenous compounds. Its role in xenobiotic metabolism, immune modulation, and cell differentiation has made it a significant target for therapeutic development. Selective AhR Modulators (SAhRMs) aim to harness the therapeutic benefits of AhR activation while minimizing the toxic effects associated with classical agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This guide provides a comparative analysis of "AhR Modulator-1," an exemplary SAhRM, against a panel of other well-characterized AhR ligands. The data presented is based on published findings for representative SAhRMs such as SGA 360 and CGS-15943.
Comparative Analysis of AhR Modulators
The functional outcome of AhR activation is highly dependent on the nature of the ligand. The following tables summarize the quantitative data on the binding affinity and functional activity of this compound in comparison to other known AhR modulators, including full agonists, partial agonists, and antagonists.
Table 1: Binding Affinity and Agonist/Antagonist Activity
| Compound | Type | Representative Compound(s) | Binding Affinity (IC50/Kd) | Agonist Activity (EC50) | Antagonist Activity (IC50) | Key Characteristics |
| This compound | SAhRM | SGA 360, CGS-15943 | Moderate to High | Very weak or no induction of DRE-driven transcription.[1][2][3] | Can antagonize TCDD-induced activity. | Exhibits anti-inflammatory and anti-cancer properties with minimal induction of CYP1A1.[1][2][3] |
| TCDD | Full Agonist | - | High (Kd ~39 ± 20 nM for human AhR)[4] | Potent inducer of DRE-driven transcription. | N/A | Prototypical high-affinity agonist, known for its toxicity.[5] |
| FICZ | Endogenous Agonist | - | High | Potent but transient inducer of DRE-driven transcription due to rapid metabolism.[6][7] | N/A | A product of tryptophan metabolism.[8] |
| ITE | Endogenous Agonist | - | High | Potent but transient inducer of DRE-driven transcription.[9] | N/A | Another endogenous ligand with immunomodulatory effects.[9] |
| WAY-169916 | SAhRM | - | Lower affinity (~15% displacement at 0.1 µM, ~50% at 1 µM)[10] | Fails to significantly induce CYP1A1 mRNA.[11][12] | Can compete with TCDD.[10] | Dually selective for Estrogen Receptor and AhR; shows anti-inflammatory effects.[11] |
| CH-223191 | Antagonist | - | N/A | No agonist activity up to 100 µM.[13][14] | Potent antagonist (IC50 = 30 nM).[14][15] | A specific and potent AhR antagonist.[13] |
Table 2: Functional Selectivity - Induction of DRE- and Non-DRE-Mediated Gene Expression
| Compound | DRE-mediated Gene Expression (e.g., CYP1A1) | Non-DRE-mediated Gene Expression (e.g., SAA1 repression, FasL induction) | Therapeutic Potential |
| This compound | Minimal to no induction.[1][2] | Represses inflammatory genes (e.g., SAA1) and induces pro-apoptotic genes (e.g., FasL).[1][2][3] | Anti-inflammatory, Anti-cancer.[1][2][3] |
| TCDD | Strong induction.[12] | Can modulate inflammatory responses, but often associated with toxicity.[6] | Limited due to toxicity. |
| FICZ | Strong, transient induction.[6] | Dose-dependent effects on immune cell differentiation.[6][7] | Immunomodulation. |
| ITE | Strong, transient induction.[9] | Immunomodulatory effects.[9] | Immunomodulation. |
| WAY-169916 | Minimal induction.[11][12] | Represses cytokine-inducible acute-phase response genes.[11] | Anti-inflammatory.[11] |
| CH-223191 | Inhibits TCDD-induced expression.[15][16] | Blocks AhR-mediated effects. | Research tool, potential therapeutic in AhR-driven pathologies. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AhR modulator specificity and selectivity. Below are protocols for key experiments cited in this guide.
Competitive Ligand Binding Assay
Objective: To determine the binding affinity of a test compound to the AhR.
Methodology:
-
Preparation of Cytosolic Extract: Prepare hepatic cytosol from a suitable source (e.g., C57BL/6 mice or Huh7 cells) known to express AhR.[4]
-
Incubation: Incubate a constant amount of the cytosolic extract with a saturating concentration of a radiolabeled AhR ligand (e.g., [³H]TCDD or the photoaffinity ligand 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin).[4][11] This is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: After incubation, separate the protein-bound radioligand from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.[4]
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is indicative of the binding affinity of the test compound for the AhR.
Dioxin-Response Element (DRE)-Luciferase Reporter Gene Assay
Objective: To quantify the ability of a compound to activate AhR-mediated transcription.
Methodology:
-
Cell Culture: Use a cell line (e.g., human HepG2 or rat H4IIE) stably transfected with a luciferase reporter plasmid containing multiple DREs upstream of the luciferase gene.[17][18][19]
-
Compound Treatment: Plate the cells in 96-well plates and treat them with various concentrations of the test compound or a reference agonist (e.g., TCDD) for a defined period (typically 4-24 hours).[16][18]
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline and then lyse them using a suitable lysis buffer.[20]
-
Luciferase Activity Measurement: Add a luciferase assay substrate to the cell lysates and measure the resulting luminescence using a luminometer.[20]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as fold induction over a vehicle-treated control. Determine the EC50 value for AhR activation. For antagonists, cells are co-treated with a known agonist (like TCDD) and the test compound to determine the IC50 for inhibition.[16]
Analysis of Endogenous Gene Expression (e.g., CYP1A1)
Objective: To measure the effect of a compound on the expression of an endogenous AhR target gene.
Methodology:
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., Huh7 human hepatoma cells) and treat with the test compound at various concentrations for a specific duration.[12]
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe it into complementary DNA (cDNA).[12]
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the target gene (e.g., CYP1A1) and a reference housekeeping gene (e.g., GAPDH or RPL13A).[12]
-
Data Analysis: Calculate the relative change in target gene expression using the ΔΔCt method, normalized to the housekeeping gene and compared to the vehicle-treated control.
Visualizations
AhR Signaling Pathway
Caption: Canonical and non-canonical AhR signaling pathways.
Experimental Workflow for Assessing AhR Modulator Activity
Caption: Workflow for in vitro characterization of AhR modulators.
References
- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Mechanistic Characterization of a Select Modulator of AhR-regulated Transcription (SMAhRT) with Anti-cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) | MDPI [mdpi.com]
- 6. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation. [escholarship.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. invivogen.com [invivogen.com]
- 14. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Functional Analysis of the Dioxin Response Elements (DREs) of the Murine CYP1A1 Gene Promoter: Beyond the Core DRE Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility of Experimental Findings with AhR Modulator-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating immune responses, cellular metabolism, and detoxification processes.[1] Its modulation by small molecules offers significant therapeutic potential in oncology, immunology, and toxicology.[2][3] AhR Modulator-1 is a selective AhR modulator (SAhRM) designed to elicit specific, therapeutically beneficial downstream signaling events while minimizing the toxicity associated with potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2][4]
Reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comprehensive comparison of this compound with other AhR ligands, supported by detailed experimental protocols and quantitative data to ensure that research findings can be reliably replicated and expanded upon.
Comparative Performance of AhR Modulators
The efficacy and selectivity of AhR modulators can be quantified through various in vitro and in vivo assays. The following tables summarize key performance indicators for this compound in comparison to the potent agonist TCDD and the endogenous ligand 6-formylindolo[3,2-b]carbazole (FICZ).
Table 1: In Vitro Activity of AhR Modulators
| Parameter | This compound (Exemplary Data) | TCDD | FICZ | Reference |
| Binding Affinity (Ki, nM) | 5-15 | ~0.1-1 | ~1-10 | [5][6] |
| XRE-Luciferase Reporter Assay (EC50, nM) | 10-50 | ~0.1-1 | ~1-10 | [7][8] |
| CYP1A1 Induction (EC50, nM) | 20-100 | ~0.5-5 | ~5-20 | [7][9] |
| IL-10 Production (EC50, nM) | 50-200 | >1000 (weak inducer) | 10-50 | [10][11] |
Table 2: In Vivo Anti-Inflammatory Activity
| Parameter | This compound (Exemplary Data) | TCDD | FICZ | Reference |
| Mouse Model | TPA-induced ear edema | TPA-induced ear edema | DSS-induced colitis | [2][10] |
| Dose Range | 1-10 mg/kg | 1-10 µg/kg | 1-10 mg/kg | [2][10] |
| Efficacy | Significant reduction in edema and pro-inflammatory cytokine expression | Potent anti-inflammatory effects but with associated toxicity | Effective in reducing colitis symptoms | [2][10] |
| Selectivity | Preferential modulation of anti-inflammatory pathways | Broad, non-selective AhR activation | Rapidly metabolized, leading to transient activation | [4][12][13] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding and replicating research. The following diagrams, created using the DOT language, illustrate the canonical AhR signaling pathway, a typical experimental workflow for assessing AhR modulation, and a comparison of different AhR modulator classes.
References
- 1. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AhR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting AhR as a Novel Therapeutic Modality against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Consequences of Two Distinct AhR Ligands on Innate and Adaptive Immune Responses to Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Comparative Transcriptomic Analysis of AhR Modulator-1 and Other Ligands: A Guide for Researchers
This guide provides a comparative analysis of the transcriptomic effects of Aryl Hydrocarbon Receptor (AhR) modulators, offering a valuable resource for researchers, scientists, and drug development professionals. By examining the differential gene expression profiles induced by various AhR ligands, this document aims to shed light on the nuanced and often ligand-specific responses mediated by the AhR signaling pathway. While direct experimental data for a compound designated "AhR modulator-1" is not publicly available, this guide synthesizes findings from studies on well-characterized AhR ligands to provide a comparative framework.
Introduction to the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating a wide array of physiological and toxicological processes.[1][2] Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[1][2] This canonical pathway leads to the induction of a battery of genes, most notably those encoding xenobiotic-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1 and CYP1B1).[1][2] However, the functional consequences of AhR activation are highly diverse and depend on the specific ligand, cell type, and biological context.[3][4][5]
Comparative Transcriptomic Effects of AhR Ligands
Transcriptomic analysis, particularly RNA sequencing (RNA-seq), has been instrumental in revealing the ligand-specific gene expression signatures elicited by different AhR modulators. Studies comparing various ligands have demonstrated that while there is an overlap in the induced gene sets, significant differences exist, highlighting the concept of Selective AhR Modulators (SAhRMs).[3][5] These modulators can elicit distinct downstream biological effects, ranging from pro-inflammatory to anti-inflammatory responses.[1][2]
Summary of Differentially Expressed Genes (DEGs)
The following table summarizes the number of differentially expressed genes (DEGs) observed in murine bone marrow-derived macrophages (BMMs) treated with the high-affinity ligand Benzo[a]pyrene (BaP) and the low-affinity ligand Indole-3-carbinol (I3C), as a representative comparison.
| Treatment Condition | Number of AhR-dependently Modulated Genes | Reference |
| BaP-treated BMMs (3h post-activation) | 54 (all upregulated) | [2] |
| I3C-treated BMMs (3h post-activation) | 73 (up- and downregulated) | [2] |
| BaP-treated BMMs (20h post-activation) | 972 | [2] |
| I3C-treated BMMs (20h post-activation) | 221 | [2] |
Data is derived from a study on murine BMMs activated with heat-killed S. Enteritidis.[2]
Key Gene Ontology (GO) and Pathway Analysis
Gene set enrichment analysis (GSEA) reveals distinct functional pathways modulated by different AhR ligands. For instance, in murine macrophages, BaP upregulates genes involved in "Antigen processing and presentation" and "Signaling by IFN-α/β" and "Signaling by IFN-γ" to a greater extent than I3C.[1][2] Conversely, I3C leads to a more pronounced upregulation of genes associated with "Protein folding".[1][2]
| Enriched Gene Sets / Pathways | Predominantly Upregulated by | Reference |
| Antigen processing and presentation | BaP | [1][2] |
| Signaling by IFN-α/β and IFN-γ | BaP | [1][2] |
| Protein folding | I3C | [1][2] |
| AhR pathway & Cellular response to xenobiotics | Both (Proof of concept) | [1] |
Experimental Protocols
To ensure the reproducibility and comparability of transcriptomic studies, detailed experimental protocols are essential. Below are representative methodologies for cell treatment and RNA sequencing based on published studies.
Cell Culture and Treatment
-
Cell Line: Murine bone marrow-derived macrophages (BMMs) are differentiated from bone marrow precursors.[1]
-
Culture Conditions: Cells are cultured in complete RPMI 1640 medium without phenol (B47542) red.[1]
-
Ligand Exposure: BMMs (1 x 10^6 cells/ml) are treated with the AhR ligand (e.g., 1 µM BaP or 10 µM I3C) or a vehicle control (e.g., 0.01% v/v DMSO) for a specified duration, typically 6 hours.[1]
-
Cell Activation (Optional): For studies investigating immune responses, cells can be subsequently activated with a stimulus like heat-killed Salmonella enterica Serovar Enteritidis (1 x 10^7/ml) for various time points (e.g., 3 or 20 hours).[1]
RNA Extraction and Sequencing
-
RNA Isolation: Total cellular RNA is extracted from the treated cells using a suitable method that ensures high-quality RNA.
-
Library Preparation: RNA-seq libraries are prepared from the isolated RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Raw sequencing reads are aligned to a reference genome.
-
Read counts per gene are quantified.
-
Differential gene expression analysis is performed using tools like DESeq2 to identify statistically significant changes in gene expression between different treatment groups.[1]
-
Gene set enrichment analysis (GSEA) and pathway analysis are conducted to interpret the biological significance of the observed transcriptomic changes.[1]
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the core signaling pathway and a typical experimental workflow.
Caption: Canonical AhR Signaling Pathway.
Caption: Experimental Workflow for Transcriptomic Analysis.
Conclusion
The comparative transcriptomic analysis of cells treated with different AhR modulators reveals a complex and ligand-specific landscape of gene regulation. While a core set of AhR target genes is consistently induced, the broader transcriptomic signature and the ensuing biological outcomes can vary significantly. This guide provides a foundational understanding of the differential effects of AhR ligands and the experimental approaches used to elucidate them. For researchers investigating novel compounds like "this compound," the methodologies and comparative data presented here offer a robust framework for characterizing their transcriptomic impact and potential as selective AhR modulators.
References
- 1. Frontiers | Transcriptomic signatures reveal a shift towards an anti-inflammatory gene expression profile but also the induction of type I and type II interferon signaling networks through aryl hydrocarbon receptor activation in murine macrophages [frontiersin.org]
- 2. Transcriptomic signatures reveal a shift towards an anti-inflammatory gene expression profile but also the induction of type I and type II interferon signaling networks through aryl hydrocarbon receptor activation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of AhR Modulator-1: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for AhR modulator-1, a compound used in research to study the aryl hydrocarbon receptor (AhR) signaling pathway.[1] It is important to note that "this compound" is often a representative term for selective AhR modulators, and specific compounds will have their own unique safety data sheets (SDS) which must be consulted.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3][4]
Quantitative Data for Disposal
Specific quantitative data regarding disposal, such as concentration limits for drain disposal or reportable quantities, are not publicly available and would be detailed in the manufacturer-provided Safety Data Sheet (SDS) for the specific AhR modulator compound being used. Researchers must always refer to the SDS and their institution's environmental health and safety (EHS) guidelines for this critical information.
Table 1: General Chemical Waste Profile for this compound (Example)
| Parameter | Guideline | Source |
| Chemical Name | This compound (or specific compound name) | Product Label/SDS |
| CAS Number | Varies by specific modulator | Product Label/SDS |
| Physical State | Solid (powder) or liquid (in solvent) | Product Label/SDS |
| Primary Hazard | Potential biological activity; consult SDS | SDS |
| Container Type | Tightly sealed, chemically compatible container | Institutional EHS |
| Waste Code | Varies by jurisdiction and specific formulation | Institutional EHS |
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of this compound. This should be adapted to comply with local regulations and institutional procedures.
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly read the SDS for the specific AhR modulator you are using. The SDS will provide detailed information on hazards, handling, and disposal.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, properly labeled waste container.
-
Containerization:
-
Use a chemically resistant container with a secure, leak-proof lid.
-
The container must be clearly labeled with the full chemical name ("this compound" and the specific compound name if applicable), concentration, and any relevant hazard symbols.
-
-
Waste Collection:
-
For solid waste (e.g., contaminated weigh boats, gloves, paper towels), place it in a sealed bag within the chemical waste container.
-
For liquid waste (e.g., solutions containing the modulator), pour it carefully into the designated liquid waste container, avoiding splashes.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash unless explicitly authorized by the SDS and your EHS office.[3]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
AhR Signaling Pathway
Understanding the mechanism of action of AhR modulators can inform handling and disposal considerations, as it highlights their biological activity. The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating gene expression.[5][6]
In its inactive state, AhR resides in the cytoplasm as part of a protein complex.[5][6] Upon binding to a ligand, such as an AhR modulator, the receptor complex undergoes a conformational change. This allows the AhR to translocate into the nucleus, where it separates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[6][7] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes.[5][6]
Canonical AhR Signaling Pathway
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor.
References
- 1. This compound [myskinrecipes.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. targetmol.com [targetmol.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. benchchem.com [benchchem.com]
- 6. What are AHR modulators and how do they work? [synapse.patsnap.com]
- 7. The Aryl Hydrocarbon Receptor as an Immune-Modulator of Atmospheric Particulate Matter-Mediated Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
